molecular formula C25H27Cl2N3O4 B611882 YH239-EE

YH239-EE

Número de catálogo: B611882
Peso molecular: 504.4 g/mol
Clave InChI: OTUBDDRFPQLPKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YH239-EE is a small molecule compound investigated in cancer research for its role in reactivating the p53 tumor suppressor pathway. The p53 protein is a critical transcription factor known as the "guardian of the genome" for its role in preventing cancer development by controlling cell cycle arrest and apoptosis. In many cancers with wild-type p53, its tumor-suppressing function is neutralized by its negative regulator, the MDM2 protein. MDM2 binds to the transactivation domain of p53, inhibiting its activity and promoting its degradation . This compound functions by disrupting the protein-protein interaction between p53 and MDM2. By binding to MDM2, it blocks this inhibitory association, leading to the stabilization and reactivation of p53. This reactivation can trigger p53-mediated transcriptional programs, resulting in cell cycle arrest and the induction of apoptosis in cancer cells . Preclinical pharmacogenomic profiling has shown that the sensitivity profile of this compound across a broad panel of cancer cell lines correlates with other well-characterized MDM2-p53 interaction inhibitors, such as Nutlin-3a, confirming its on-target mechanism of action . This compound provides researchers with a valuable tool to explore the therapeutic potential of the p53 pathway in oncology, particularly for studying tumor types known to be dependent on the MDM2-p53 interaction.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUBDDRFPQLPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YH239-EE: A Technical Guide to its Mechanism of Action as a p53-MDM2 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YH239-EE is a potent, cell-permeable small molecule antagonist of the p53-MDM2 interaction. By disrupting this critical protein-protein interaction, this compound stabilizes the p53 tumor suppressor protein, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. The ethyl ester moiety of this compound is crucial for its enhanced cellular activity compared to its parent compound, YH239. Furthermore, the (+) enantiomer of this compound demonstrates significantly greater cytotoxic potency than the (-) enantiomer, highlighting the stereospecificity of its interaction with MDM2. This guide provides a comprehensive overview of the mechanism of action of this compound, including available quantitative data, experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction

The primary mechanism of action of this compound is its direct binding to the murine double minute 2 (MDM2) protein, which prevents the interaction between MDM2 and the p53 tumor suppressor protein.[1] Under normal physiological conditions, MDM2 acts as a negative regulator of p53 by targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting the p53-MDM2 interaction, this compound leads to the accumulation and stabilization of p53. This stabilized p53 can then translocate to the nucleus and activate the transcription of its downstream target genes, which are involved in critical cellular processes such as cell cycle arrest and apoptosis.

The ethyl ester group present in this compound is thought to enhance its cell permeability, leading to higher intracellular concentrations and consequently greater potency compared to YH239.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its related compounds.

Table 1: In Vitro Cytotoxicity (IC50) Data

CompoundCell LineCancer TypeIC50 (µM)
This compoundMCF7Breast Cancer8.45[2]
YH239MCF7Breast Cancer37.78[2]

Table 2: Induction of Apoptosis and Necrosis in MCF7 Cells

CompoundConcentration (µM)Incubation Time (h)Apoptosis/Necrosis (%)
This compound207240 (compared to YH239)
YH23920724.92
(+) Enantiomer of this compoundNot SpecifiedNot Specified84.48[2][3][4][5][6]
(-) Enantiomer of this compoundNot SpecifiedNot Specified48.71[2][3][4][5][6]

Note: Publicly available data on the pharmacokinetics and in vivo efficacy of this compound is limited at this time.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and controls) for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis and distinguish it from necrosis.

Methodology:

  • Seed cells in a 6-well plate and treat with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Apoptosis_Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cells F->G

Caption: Experimental workflow for apoptosis assay.

Conclusion and Future Directions

This compound is a promising p53-MDM2 inhibitor with demonstrated in vitro efficacy in inducing cancer cell death. Its mechanism of action through the stabilization of p53 is well-supported by the available data. The enhanced potency of the (+) enantiomer suggests that further development of stereoisomerically pure compounds could be a fruitful avenue for research.

Further in-depth studies are required to fully elucidate the therapeutic potential of this compound. These include:

  • Comprehensive profiling of its cytotoxic activity against a broader panel of cancer cell lines.

  • Detailed investigation into the downstream targets of p53 that are activated by this compound.

  • Thorough preclinical evaluation of its pharmacokinetic properties, in vivo efficacy in animal models, and toxicological profile.

The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and related MDM2 inhibitors.

References

YH239-EE: A Potent Antagonist of the p53-MDM2 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of YH239-EE, a potent small-molecule inhibitor of the p53-MDM2 protein-protein interaction. This compound is the ethyl ester prodrug of the active compound YH239 and has demonstrated significant potential as an anti-cancer agent, particularly in malignancies with wild-type p53.[1][2] By disrupting the negative regulation of the p53 tumor suppressor by MDM2, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Core Mechanism of Action

In many cancers, the tumor suppressor protein p53 is inactivated through its interaction with the E3 ubiquitin ligase, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[2][3] this compound functions by competitively binding to a deep hydrophobic pocket on the surface of MDM2, the same pocket that p53 occupies.[4] This direct binding physically blocks the p53-MDM2 interaction, leading to the stabilization and accumulation of p53.[2][4] Elevated levels of active p53 can then transcriptionally activate its downstream target genes, such as p21 (cell cycle arrest) and BAX/PUMA (apoptosis), ultimately leading to the suppression of tumor growth.[2]

p53_MDM2_Pathway Diagram 1: Mechanism of Action of this compound cluster_normal Normal p53 Regulation cluster_inhibition Inhibition by this compound p53_n p53 MDM2_n MDM2 p53_n->MDM2_n binds Degradation p53 Degradation MDM2_n->Degradation promotes YH239EE This compound MDM2_i MDM2 YH239EE->MDM2_i binds & blocks p53_i p53 (Stabilized) MDM2_i->p53_i interaction blocked Apoptosis Cell Cycle Arrest & Apoptosis p53_i->Apoptosis activates

Caption: Mechanism of this compound in disrupting the p53-MDM2 feedback loop.

Quantitative Data Summary

This compound has been evaluated in various cancer cell lines, demonstrating potent cytotoxic effects. The ethyl ester modification and the specific stereochemistry of the molecule significantly influence its biological activity.

Table 1: In Vitro Cytotoxicity Data

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, YH239, in the MCF7 breast cancer cell line.

CompoundCell LineAssayIC50 (µM)Citation
This compound MCF7MTT Assay8.45[2]
YH239 MCF7MTT Assay37.78[2]
Table 2: Induction of Apoptosis and Necrosis

This table presents the percentage of apoptosis and necrosis induced by this compound and its enantiomers in the MCF7 cell line, as determined by Annexin V/PI staining.

Compound / EnantiomerCell LineTotal Apoptosis & Necrosis (%)Citation
This compound MCF784.34[2]
(+) Enantiomer of this compound MCF784.48[2][5]
(-) Enantiomer of this compound MCF748.71[2][5]
YH239 (non-esterified) MCF79.86[2]

The data clearly indicates that the ethyl ester form (this compound) is significantly more potent than the parent carboxylic acid (YH239).[2] This enhanced efficacy is attributed to improved cellular permeability.[2][4] Furthermore, the (+) enantiomer of this compound is substantially more effective at inducing cell death than the (-) enantiomer, highlighting the critical role of stereochemistry in its interaction with the MDM2 target.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of the compound and to calculate its IC50 value.

  • Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a specified density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Cells are treated with a serial dilution of this compound or the control compound for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound (e.g., this compound) at a specific concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis and necrosis induced by the compound.

Experimental_Workflow Diagram 2: Experimental workflow for in vitro cytotoxicity/apoptosis assays. cluster_workflow General Workflow for In Vitro Assay start Seed Cells in Multi-well Plate treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for Specified Time (e.g., 72h) treat->incubate assay Perform Assay (e.g., MTT or Annexin V Staining) incubate->assay read Data Acquisition (Plate Reader or Flow Cytometer) assay->read analyze Data Analysis (Calculate IC50 or % Apoptosis) read->analyze end Results analyze->end

Caption: Generalized workflow for in vitro cytotoxicity and apoptosis assays.

Structural Basis of MDM2 Interaction

Crystallographic studies of the enantiomer (S)-YH239 in complex with MDM2 have elucidated the structural basis for its high-affinity binding. The molecule acts as a p53 α-helix mimetic, positioning key functional groups into the binding pockets occupied by critical p53 residues.[4]

  • Trp23 Pocket: The indole anchor of YH239 inserts into the deep hydrophobic pocket on MDM2 that normally accommodates the Trp23 residue of p53.[4]

  • Leu26 and Phe19 Mimicry: The benzyl group and the tert-butyl group of YH239 mimic the p53 residues Leu26 and Phe19, respectively, making crucial hydrophobic contacts.[4]

  • Hydrogen Bonding: The indole fragment of YH239 forms a key hydrogen bond with the carbonyl group of MDM2's Leu54, further stabilizing the interaction.[4]

Structural_Interaction Diagram 3: Logical relationship of YH239 mimicry of p53 binding. cluster_binding Structural Mimicry of p53 by YH239 p53 p53 α-Helix Residues p53_Trp23 Trp23 p53_Leu26 Leu26 p53_Phe19 Phe19 YH239 YH239 Moieties YH239_Indole Indole Anchor YH239_Benzyl Benzyl Group YH239_tButyl tert-Butyl Group MDM2 MDM2 Binding Pockets MDM2_TrpPocket Trp23 Pocket MDM2_LeuPocket Leu26 Pocket MDM2_PhePocket Phe19 Pocket p53_Trp23->MDM2_TrpPocket normally binds p53_Leu26->MDM2_LeuPocket normally binds p53_Phe19->MDM2_PhePocket normally binds YH239_Indole->MDM2_TrpPocket inserts into YH239_Benzyl->MDM2_LeuPocket inserts into YH239_tButyl->MDM2_PhePocket inserts into

Caption: YH239 mimics key p53 residues to bind to MDM2 pockets.

References

An In-depth Technical Guide to YH239-EE: A Potent p53-MDM2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YH239-EE is a novel, potent, and cell-permeable small molecule inhibitor of the p53-MDM2 interaction, a critical pathway in cancer pathogenesis.[1][2][3] Developed as an ethyl ester prodrug of the active compound YH239, this compound is designed for enhanced cellular uptake and demonstrates significant potential in the treatment of various cancers, particularly those with wild-type p53.[1][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound functions as an antagonist of the MDM2 protein, a primary negative regulator of the p53 tumor suppressor.[1][4] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. This compound, upon intracellular cleavage of its ethyl ester group to the active carboxylic acid form (YH239), competitively binds to the p53-binding pocket of MDM2.[1][5] This action disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53.[1][4] The reactivated p53 can then induce cell cycle arrest and apoptosis, key mechanisms in preventing tumor proliferation.[1][3]

Signaling Pathway

The mechanism of action of this compound is centered on the restoration of the p53 signaling pathway. The diagram below illustrates this process.

p53_pathway cluster_0 Normal Conditions cluster_1 Cancer Cells (MDM2 Overexpression) cluster_2 Treatment with this compound p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding MDM2_n->p53_n Ubiquitination & Degradation p53_c p53 MDM2_c MDM2 (overexpressed) MDM2_c->p53_c Increased Degradation YH239EE This compound (Prodrug) YH239 YH239 (Active) YH239EE->YH239 Intracellular Cleavage MDM2_t MDM2 YH239->MDM2_t Inhibition p53_t p53 (Stabilized) MDM2_t->p53_t Interaction Blocked Apoptosis Apoptosis p53_t->Apoptosis CellCycleArrest Cell Cycle Arrest p53_t->CellCycleArrest

Caption: The p53-MDM2 signaling pathway and the mechanism of this compound action.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeParameterValue (µM)Reference
OCI-AML-3Acute Myeloid LeukemiaIC50Potent Inhibition (range similar to Nutlin-3)[1]
MOLM-13Acute Myeloid Leukemia-Potent Apoptosis Induction[1]
NB4Acute Myeloid Leukemia (p53 mutant)-Less Effective[1]
HL60Acute Myeloid Leukemia (p53 null)-Less Effective[1]
MCF7Breast CancerIC508.45[6]
MCF7Breast CancerIC50 (YH239)37.78[6]
Table 2: Apoptosis and Necrosis Induction in MCF7 Cells
CompoundEnantiomerApoptosis & Necrosis (%)Reference
This compound(+)84.48[6]
This compound(-)48.71[6]
YH239Racemic9.86[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from the study on MCF7 breast cancer cells.[6]

  • Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or YH239 for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used for MCF7 cells.[6][7]

  • Cell Treatment: Treat MCF7 cells with the desired concentration of this compound for 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are viable.

Cell Cycle Analysis

This protocol is a general procedure for analyzing cell cycle distribution following treatment.[1]

  • Cell Treatment: Treat AML cells (e.g., OCI-AML-3, MOLM-13) with 20 µM of this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow: Apoptosis Assay

apoptosis_workflow start Start: Cancer Cells treatment Treat with this compound start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V & PI harvest->stain flow Flow Cytometry Analysis stain->flow end End: Apoptosis Data flow->end

Caption: Workflow for assessing apoptosis induction by this compound.

Logical Relationship: Prodrug Activation and Target Engagement

prodrug_activation YH239EE This compound (Cell Permeable Prodrug) CellMembrane Cell Membrane YH239EE->CellMembrane YH239 YH239 (Active Inhibitor) CellMembrane->YH239 Esterase Cleavage IntracellularSpace Intracellular Space MDM2 MDM2 Protein YH239->MDM2 Binds to p53 pocket p53 p53 Protein MDM2->p53 Interaction Blocked

Caption: The intracellular activation of this compound and its target engagement.

Conclusion

This compound represents a promising therapeutic agent that effectively reactivates the p53 tumor suppressor pathway by inhibiting MDM2. Its prodrug design facilitates cellular permeability, and subsequent intracellular conversion to the active form, YH239, ensures potent and specific target engagement. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.[6]

References

Unveiling the Biological Activity of YH239-EE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of YH239-EE, a promising small molecule inhibitor. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction

This compound functions as a potent inhibitor of the p53-MDM2 protein-protein interaction.[1][2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor growth. This compound directly binds to MDM2, blocking the formation of the p53-MDM2 complex.[1][2] This inhibition leads to the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.[2]

The addition of an ethyl ester group to the parent compound YH239 significantly enhances its cytotoxic capabilities.[1][3][4] This modification is thought to increase cellular permeability or improve the binding affinity to MDM2, resulting in a more pronounced biological effect.[1][4]

p53_MDM2_Pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Cancer Cell + this compound p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 p53_c p53 MDM2_c MDM2 (overexpressed) p53_c->MDM2_c Increased Degradation MDM2_c->p53_c Apoptosis_c Apoptosis (Inhibited) YH239EE This compound MDM2_t MDM2 YH239EE->MDM2_t Inhibits p53_t p53 (stabilized) p53_t->MDM2_t Binding Blocked Apoptosis_t Apoptosis p53_t->Apoptosis_t Induces

Figure 1: Mechanism of action of this compound in cancer cells.

Quantitative Assessment of Biological Activity

The cytotoxic effects of this compound have been evaluated in cancer cell lines, demonstrating its potential as an anti-cancer agent. The following tables summarize the key quantitative findings from these studies.

Table 1: Cytotoxic Activity of this compound in MCF7 Breast Cancer Cells

CompoundConcentrationApoptosis and Necrosis Induction
This compoundNot Specified40%
YH239 (without ethyl ester)Not Specified4.92%

Data from a study on MDM2 cell lines, with apoptosis and necrosis detected by the annexin V method.[3]

Table 2: Enantiomeric Differences in Cytotoxic Activity of this compound in MCF7 Cells

EnantiomerConcentrationApoptosis and Necrosis Induction
(+) enantiomer of this compoundNot Specified84.48%
(-) enantiomer of this compoundNot Specified48.71%

This data highlights the stereospecificity of this compound's biological activity, with the (+) enantiomer showing significantly higher potency.[1][3][4]

Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activity, a detailed protocol for assessing cytotoxicity using the Annexin V-FITC Apoptosis Detection Assay is provided below.

Annexin V-FITC Apoptosis Detection Assay

This assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with a compound of interest.

Materials:

  • MCF7 cells

  • This compound (and its enantiomers or parent compound)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed MCF7 cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound, its enantiomers, or the parent compound YH239 for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After the treatment period, collect both the adherent and floating cells. To detach adherent cells, use a gentle enzyme-free dissociation solution or trypsin.

  • Washing: Wash the collected cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis. Annexin V-FITC negative, PI negative cells are live cells.

AnnexinV_Workflow A Seed MCF7 Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Stain with Annexin V-FITC & PI D->E F Incubate (15 min, dark) E->F G Flow Cytometry Analysis F->G

Figure 2: Experimental workflow for the Annexin V-FITC assay.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the p53-MDM2 interaction. The available data clearly indicates the enhanced efficacy of the ethyl ester form and highlights the stereochemical importance for its activity, with the (+) enantiomer being more potent.

Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Determining the IC50 values of this compound and its enantiomers in a broader range of cancer cell lines.

  • Conducting in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Investigating the downstream effects of p53 activation following this compound treatment in more detail.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a novel cancer therapeutic.

References

YH239-EE: A Potent Inducer of Apoptosis in Cancer Cells via the p53-MDM2 Axis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YH239-EE has emerged as a promising small molecule inhibitor in oncology research, demonstrating significant pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound-induced apoptosis. By inhibiting the interaction between p53 and its negative regulator MDM2, this compound stabilizes and activates p53, leading to the transcriptional activation of downstream targets that drive programmed cell death. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: The p53-MDM2 Signaling Pathway

This compound's primary mechanism of action is the disruption of the p53-MDM2 protein-protein interaction.[1] In normal, unstressed cells, the E3 ubiquitin ligase MDM2 binds to the p53 tumor suppressor protein, targeting it for proteasomal degradation and thereby keeping its levels low. Many cancer cells exploit this interaction to evade apoptosis.

This compound directly binds to MDM2, preventing it from interacting with p53.[1] This inhibition leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then functions as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis, such as p21, BAX, and PUMA.[1] The activation of these downstream effectors ultimately culminates in the activation of the caspase cascade, leading to the execution of apoptosis.

YH239_EE_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus YH239_EE This compound MDM2 MDM2 YH239_EE->MDM2 Binds and Inhibits p53_cyto p53 MDM2->p53_cyto Binds and Ubiquitinates Proteasome Proteasome p53_cyto->Proteasome Degradation p53_nuc Accumulated p53 p53_cyto->p53_nuc Stabilization and Accumulation Target_Genes Pro-apoptotic Genes (e.g., BAX, PUMA) p53_nuc->Target_Genes Transcriptional Activation Caspases Caspase Activation (Caspase-3/7) Target_Genes->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis Executes

This compound Mechanism of Action.

Quantitative Data on Apoptosis Induction

This compound has demonstrated potent induction of apoptosis and necrosis across various cancer cell lines. The ethyl ester moiety significantly enhances its cytotoxic capabilities compared to its precursor, YH239, likely through increased cellular uptake.[1] Furthermore, the (+) enantiomer of this compound has been shown to be substantially more effective than the (-) enantiomer.[1]

Table 1: Apoptosis and Necrosis in MCF7 Breast Cancer Cells
Compound (20 µM, 72h)Total Apoptosis & Necrosis (%)
YH2399.86%[1]
This compound (racemic)84.34%[1]
This compound (+) enantiomer84.48%[1]
This compound (-) enantiomer48.71%[1]
Table 2: Relative Induction of Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines
Cell Line (p53 status)Treatment (20 µM, 72h)Fold Induction of Apoptosis (vs. untreated)
OCI-AML-3 (wild-type)YH2391.3-fold[2]
This compound11.8-fold[2]
MOLM-13 (wild-type)YH2391.1-fold[2]
This compound5.6-fold[2]
NB4 (mutated)YH2391.2-fold[2]
This compound13.1-fold[2]
HL60 (deleted)This compoundNo apoptotic cells observed[2]

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating this compound.

Cell Culture and Treatment
  • Cell Lines: MCF7 (human breast adenocarcinoma), OCI-AML-3, MOLM-13, NB4 (human acute myeloid leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at an appropriate density (e.g., 1 x 10^6 cells in a T25 flask) and allowed to adhere overnight (for adherent cells like MCF7). The following day, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 20 µM) or vehicle control (e.g., DMSO). Cells are then incubated for the specified duration (e.g., 24, 48, or 72 hours).

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Collection: For adherent cells (MCF7), collect the culture supernatant (containing floating apoptotic cells) and detach the adherent cells using trypsin. For suspension cells (AML lines), collect the cells directly.

    • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start: Cancer Cell Culture (e.g., MCF7, AML lines) treatment Treat cells with this compound (e.g., 20 µM for 72h) and Vehicle Control start->treatment harvest Harvest Cells (Trypsinization for adherent cells) treatment->harvest wash Wash cells with ice-cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) wash->stain incubate Incubate in the dark (15 min at RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic and Necrotic Populations analyze->end

Experimental Workflow for Apoptosis Assay.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the targeted inhibition of the p53-MDM2 interaction. The quantitative data robustly support its efficacy, particularly for the (+) enantiomer, in both breast and leukemia cancer cell models. The provided experimental protocols offer a foundational methodology for further investigation into the therapeutic potential of this compound. This guide serves as a technical resource to facilitate and standardize future research in this promising area of cancer drug development.

References

Enantiomers of YH239-EE: A Technical Guide to a Potent p53-MDM2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of YH239-EE, a potent small molecule inhibitor of the p53-MDM2 protein-protein interaction. This compound, the ethyl ester of YH239, demonstrates significant potential as an anti-cancer agent by activating the p53 tumor suppressor pathway. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows. A critical aspect highlighted is the differential activity between the (+) and (-) enantiomers of this compound, with the (+) enantiomer exhibiting markedly superior cytotoxic effects in cancer cells.

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, often through interaction with the negative regulator MDM2, is a common event in many human cancers. The development of small molecules that inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and induce apoptosis in cancer cells.

This compound is an indole-based compound that acts as a potent antagonist of the p53-MDM2 interaction.[1][2] As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-YH239-EE and (-)-YH239-EE. Research has demonstrated that the biological activity of these enantiomers is not equivalent, with one exhibiting significantly greater potency. This guide will delve into the specifics of each enantiomer, providing a detailed resource for researchers in the field of oncology and drug development.

Mechanism of Action

This compound and its enantiomers exert their anti-cancer effects by disrupting the interaction between p53 and MDM2.[1][2] MDM2 binds to the transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. By binding to the p53-binding pocket of MDM2, this compound competitively inhibits this interaction. This leads to the stabilization and accumulation of p53 in the nucleus. Elevated levels of active p53 then transcriptionally activate its downstream target genes, including p21 (CDKN1A), BAX, and PUMA, which in turn induce cell cycle arrest and apoptosis.[1]

Signaling Pathway

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Activates BAX BAX p53->BAX Activates PUMA PUMA p53->PUMA Activates MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation YH239_EE This compound Enantiomers YH239_EE->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The differential activity of the this compound enantiomers has been demonstrated in vitro. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound Enantiomers in MCF7 Cells[1]
CompoundConcentration (µM)Total Apoptosis & Necrosis (%)
(+)-YH239-EE 2084.48
(-)-YH239-EE 2048.71
Table 2: IC50 Values in MCF7 Cells[1]
CompoundIC50 (µM)
This compound (racemic) 8.45
YH239 37.78

Note: IC50 values for the individual enantiomers of this compound are not currently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, separation, and biological evaluation of this compound enantiomers.

Synthesis of this compound (Proposed)

A specific synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar indole-based MDM2 inhibitors, a plausible synthetic route can be proposed. The core indole scaffold is likely constructed through established indole synthesis methodologies, followed by functionalization to introduce the necessary side chains. The final step would involve the esterification of the carboxylic acid precursor (YH239) to yield the ethyl ester, this compound.

Chiral Separation of this compound Enantiomers

The enantiomers of this compound have been successfully separated using preparative supercritical fluid chromatography (SFC).[1] While the specific parameters for this compound are not detailed, a general protocol for chiral SFC is provided below.

Instrumentation: Preparative SFC system equipped with a chiral stationary phase column.

General Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is commonly used for the separation of indole derivatives.

  • Mobile Phase: A mixture of supercritical carbon dioxide (CO2) and a polar organic modifier (e.g., methanol, ethanol, or isopropanol) is typically employed. The ratio of CO2 to modifier is optimized to achieve the best separation.

  • Temperature and Pressure: The column temperature and back pressure are critical parameters that influence the density and solvating power of the supercritical fluid and are optimized for each separation.

  • Detection: A UV detector is commonly used to monitor the elution of the enantiomers.

  • Fraction Collection: The separated enantiomers are collected in individual fractions.

  • Purity Analysis: The enantiomeric purity of the collected fractions is determined by analytical chiral HPLC or SFC.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MCF7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound enantiomers (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed MCF7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound enantiomers for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis and Necrosis Determination: Annexin V-FITC/PI Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF7 cells

  • This compound enantiomers (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed MCF7 cells in 6-well plates and treat with 20 µM of each this compound enantiomer for 72 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry.

Experimental and Logical Workflows

Workflow for Enantiomer Characterization

experimental_workflow cluster_synthesis Synthesis & Separation cluster_bioactivity Biological Evaluation Synthesis Synthesis of Racemic this compound SFC Chiral SFC Separation Synthesis->SFC Purity Enantiomeric Purity Analysis (Analytical SFC/HPLC) SFC->Purity MTT MTT Assay (Cytotoxicity) Purity->MTT AnnexinV Annexin V/PI Assay (Apoptosis/Necrosis) Purity->AnnexinV Binding MDM2 Binding Assay (e.g., FP, SPR) Purity->Binding IC50 IC50 Determination MTT->IC50 Kd Kd Determination Binding->Kd

Caption: A logical workflow for the synthesis, separation, and biological evaluation of this compound enantiomers.

Conclusion

The enantiomers of this compound represent a compelling area of study in the development of p53-MDM2 inhibitors. The significantly higher cytotoxic activity of the (+)-enantiomer underscores the importance of stereochemistry in drug design and efficacy. This technical guide provides a foundational resource for researchers, offering insights into the mechanism of action, key data, and detailed experimental protocols. Further investigation into the specific IC50 values and binding affinities of the individual enantiomers is warranted to fully elucidate their therapeutic potential. The methodologies and data presented herein should facilitate continued research and development of this promising class of anti-cancer agents.

References

YH239-EE: A Technical Whitepaper on a Novel p53-MDM2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YH239-EE is a promising small molecule inhibitor targeting the p53-MDM2 protein-protein interaction, a critical node in cancer signaling. As an ethyl ester prodrug of YH239, it demonstrates enhanced cellular permeability and potent anti-cancer activity in preclinical models of Acute Myeloid Leukemia (AML) and breast cancer. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. In a significant portion of human cancers, the p53 pathway is inactivated, not by mutation of the TP53 gene itself, but through the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The disruption of the p53-MDM2 interaction presents a compelling therapeutic strategy to reactivate endogenous p53 in cancer cells, thereby restoring its tumor-suppressive functions. This compound has emerged as a potent and selective inhibitor of this interaction, demonstrating significant potential as a next-generation anticancer agent.

Mechanism of Action

This compound functions by directly binding to the p53-binding pocket of the MDM2 protein. This competitive inhibition prevents the association of MDM2 with p53, leading to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes, including p21, BAX, and PUMA, which collectively drive cell cycle arrest and induce apoptosis in cancer cells.

YH239_EE_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Activates BAX_PUMA BAX, PUMA p53->BAX_PUMA Activates MDM2 MDM2 MDM2->p53 Inhibits/Degrades YH239_EE This compound YH239_EE->MDM2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX_PUMA->Apoptosis YH239_EE_entry This compound (Prodrug) YH239_EE_entry->YH239_EE Enters Cell

Caption: Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent cytotoxic effects across various cancer cell lines. A notable study on the MCF7 breast cancer cell line highlighted the superior efficacy of this compound compared to its non-esterified counterpart, YH239. The ethyl ester modification is believed to enhance cellular uptake and bioavailability.[1] Furthermore, the stereochemistry of this compound plays a crucial role in its activity, with the (+) enantiomer exhibiting significantly higher pro-apoptotic and necrotic effects than the (-) enantiomer.[1]

Table 1: In Vitro Efficacy of this compound and Related Compounds in MCF7 Breast Cancer Cells [1]

CompoundIC50 (µM)Total Apoptosis and Necrosis (%)
This compound8.4540.0
YH23937.784.92
(+) enantiomer of this compoundNot Reported84.48
(-) enantiomer of this compoundNot Reported48.71

In AML cell lines, this compound has been shown to induce G1 cell cycle arrest and apoptosis.[2] At a concentration of 20 µM, this compound effectively halts the cell cycle at the sub-G1 phase in OCI-AML-3 cells and induces apoptosis in NB4 and MOLM-13 cells.[3]

In Vivo Studies

While detailed quantitative in vivo data for this compound is not extensively published, preliminary studies in animal models of cancer have indicated its ability to inhibit tumor growth and prolong survival.[4] Further in vivo investigations are warranted to fully elucidate its therapeutic potential, pharmacokinetic profile, and optimal dosing regimens.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and its analogues are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

MTT_Assay_Workflow start Seed Cells treatment Treat with this compound start->treatment incubation Incubate (72h) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate (4h) add_mtt->incubation_mtt dissolve Dissolve Formazan incubation_mtt->dissolve read Read Absorbance dissolve->read end Calculate IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis and Necrosis Detection (Annexin V/Propidium Iodide Staining)

The induction of apoptosis and necrosis by this compound is quantified using flow cytometry following staining with Annexin V and Propidium Iodide (PI).

Protocol:

  • Treat cancer cells with the desired concentration of this compound for the specified duration (e.g., 72 hours).

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are viable.

Apoptosis_Assay_Workflow start Cell Treatment harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Flow Cytometry Analysis incubate->analyze end Quantify Apoptosis/Necrosis analyze->end

Caption: Workflow for apoptosis and necrosis detection.

Cell Cycle Analysis

The effect of this compound on cell cycle progression is analyzed by flow cytometry of propidium iodide-stained cells.

Protocol:

  • Treat cells with this compound for a specified time (e.g., 24 hours).

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with Propidium Iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

While the preclinical data for this compound is highly encouraging, further studies are necessary to advance its clinical development. Key areas for future investigation include:

  • In-depth in vivo efficacy studies: Comprehensive studies in various xenograft and patient-derived xenograft (PDX) models are needed to establish optimal dosing, treatment schedules, and to identify potential biomarkers of response.

  • Pharmacokinetic and toxicological profiling: A thorough characterization of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its translation to the clinic.

  • Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents could broaden its therapeutic application and overcome potential resistance mechanisms.

Conclusion

This compound is a potent and promising p53-MDM2 inhibitor with a clear mechanism of action and demonstrated preclinical anti-cancer activity. Its enhanced efficacy as a prodrug and the significant activity of its (+) enantiomer highlight the potential for rational drug design in this class of compounds. The data presented in this whitepaper provides a strong rationale for the continued investigation and development of this compound as a novel therapeutic agent for a range of human cancers.

References

Methodological & Application

YH239-EE Cell Culture Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH239-EE is a potent small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound blocks the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cell culture models, with a specific focus on the MCF7 human breast cancer cell line.

Mechanism of Action: p53-MDM2 Inhibition

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, an E3 ubiquitin ligase, targets p53 for degradation. In many cancers, this regulation is disrupted. This compound restores p53 function by preventing its interaction with MDM2.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Activates Transcription p21_gene p21 Gene p53->p21_gene Activates Transcription BAX_gene BAX Gene p53->BAX_gene Activates Transcription p53_MDM2_complex p53-MDM2 Complex p53->p53_MDM2_complex MDM2 MDM2 MDM2_gene->MDM2 Translation p21 p21 p21_gene->p21 Translation BAX BAX BAX_gene->BAX Translation MDM2->p53_MDM2_complex YH239_EE This compound YH239_EE->MDM2 Inhibits Proteasome Proteasome p53_MDM2_complex->Proteasome Ubiquitination & Degradation Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound on the MCF7 human breast cancer cell line.

Table 1: Cytotoxicity of YH239 Compounds in MCF7 Cells

CompoundIC50 (µM)
This compound8.45[1]
YH23937.78[1]

Table 2: Apoptosis and Necrosis Induction by this compound and its Enantiomers in MCF7 Cells (72h treatment)

CompoundConcentration (µM)Total Apoptosis & Necrosis (%)
This compound (racemic)2084.34[1]
(+) Enantiomer of this compound2084.48[1]
(-) Enantiomer of this compound2048.71[1]
YH239209.86[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound.

MTT_workflow start Start seed_cells Seed MCF7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drug Add this compound (serial dilutions) incubate1->add_drug incubate2 Incubate 72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate end End read_plate->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • MCF7 cells

  • DMEM with 10% FBS (phenol red-free medium is recommended to avoid spectral overlap)[2]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF7 cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested range is 0.1 µM to 100 µM to encompass the IC50 value.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 72 hours at 37°C, 5% CO2.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF7 cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 MCF7 cells per well in 6-well plates.[3]

    • Incubate for 24 hours.

    • Treat the cells with this compound (e.g., at 20 µM) and a vehicle control for 72 hours.[1]

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

  • Data Interpretation:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis by Propidium Iodide Staining

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • MCF7 cells

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF7 cells in 6-well plates and treat with this compound (e.g., 20 µM) and a vehicle control for 24 to 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash with PBS and centrifuge.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the linear mode.

    • Use software to deconvolute the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G1 population and a decrease in S and G2/M populations would indicate a G1 cell cycle arrest. A sub-G1 peak is indicative of apoptotic cells.[4]

Western Blot Analysis of p53 and MDM2

This protocol is for confirming the mechanism of action of this compound by observing the stabilization of p53 and potential feedback-induced upregulation of MDM2.

WB_workflow start Start treat_cells Treat MCF7 cells with this compound start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification (BCA assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p53, MDM2, Actin) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: Western blot experimental workflow.

Materials:

  • MCF7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed MCF7 cells and treat with this compound (e.g., 10 µM, 20 µM) for 24 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply chemiluminescence substrate and visualize the protein bands using an imaging system.

    • An increase in the p53 band intensity should be observed with this compound treatment. MDM2 levels may also increase due to the p53-mediated transcriptional upregulation. β-actin serves as a loading control.

References

Application Notes and Protocols for YH239-EE Treatment in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH239-EE is an ethyl ester prodrug of YH239, a potent inhibitor of the p53-MDM2 protein-protein interaction.[1] In cancer cells with wild-type p53, the murine double minute 2 (MDM2) protein acts as a negative regulator of the p53 tumor suppressor protein, leading to its degradation. By blocking the p53-MDM2 interaction, this compound stabilizes p53, allowing it to accumulate and induce downstream pathways that lead to cell cycle arrest and apoptosis.[2] These application notes provide a summary of the cytotoxic effects of this compound on breast cancer cells, detailed experimental protocols, and a visualization of the proposed signaling pathway.

Data Presentation

The cytotoxic effects of this compound have been evaluated in the MCF7 human breast cancer cell line, which is known to express wild-type p53. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in MCF7 Breast Cancer Cells

CompoundIC50 (µM)Cell LineAssayReference
This compound8.45MCF7MTT Assay[2]
YH23937.78MCF7MTT Assay[2]

Table 2: Induction of Apoptosis and Necrosis by this compound and its Enantiomers in MCF7 Cells (72-hour treatment)

CompoundConcentration (µM)Total Apoptosis & Necrosis (%)Reference
This compound2084.34[2]
This compound (+) enantiomer2084.48[2]
This compound (-) enantiomer2048.71[2]
YH239209.86[2]
Control (Placebo)-17.28[2]

Signaling Pathway

This compound functions by disrupting the interaction between p53 and its negative regulator, MDM2. This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21, BAX, and PUMA, ultimately leading to apoptosis.

YH239_EE_Pathway cluster_0 Cytoplasm cluster_1 Nucleus p53_ub p53-Ub proteasome Proteasome p53_ub->proteasome Degradation YH239_EE This compound MDM2 MDM2 YH239_EE->MDM2 inhibits p53 p53 MDM2->p53 inhibits (ubiquitination) p53->p53_ub Ubiquitination p53->MDM2 activates (feedback loop) p21 p21 p53->p21 activates BAX_PUMA BAX, PUMA p53->BAX_PUMA activates Apoptosis Apoptosis p21->Apoptosis contributes to BAX_PUMA->Apoptosis induces Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF7 cells) start->cell_culture treatment 2. Treatment with this compound (various concentrations) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay 4. Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay data_analysis 5. Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes: YH239-EE for p53 Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YH239-EE is a potent, cell-permeable small molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2] It is the ethyl ester prodrug of the active compound YH239, a modification that enhances its cellular activity.[][4] In cells with wild-type p53, the E3 ubiquitin ligase MDM2 binds to p53, targeting it for proteasomal degradation and thereby keeping its levels low.[5][6] this compound acts by binding directly to MDM2, which blocks the p53-MDM2 interaction.[4][7] This inhibition prevents the degradation of p53, leading to its accumulation and activation.[6][7] Activated p53 then transcriptionally upregulates its target genes, such as p21, BAX, and PUMA, resulting in cell cycle arrest and apoptosis.[7][8]

These properties make this compound a valuable tool for studying the p53 signaling pathway and a promising agent in cancer research, particularly for tumors retaining wild-type p53.[9] This document provides detailed protocols for utilizing this compound to investigate p53 activation and its downstream cellular effects.

Chemical Properties and Handling

PropertyValue
Chemical Name 6-chloro-3-[1-[[(4-chlorophenyl)methyl]formylamino]-2-[(1,1-dimethylethyl)amino]-2-oxoethyl]-1H-indole-2-carboxylic acid, ethyl ester[10]
CAS Number 1364488-67-4[][10][11]
Molecular Formula C₂₅H₂₇Cl₂N₃O₄[][10]
Molecular Weight 504.41 g/mol [][12]
Purity ≥98%[10]
Solubility 100 mg/mL (198.25 mM) in DMSO[2][12]
Storage Store powder at -20°C for up to 2 years. Store stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to one month.[1][11]

Preparation of Stock Solution: For a 10 mM stock solution, dissolve 5.04 mg of this compound in 1 mL of high-quality, anhydrous DMSO. Vortex until fully dissolved. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Mechanism of Action: p53 Activation Pathway

This compound reactivates the p53 tumor suppressor pathway by preventing its degradation. The diagram below illustrates this mechanism.

p53_activation_pathway cluster_0 Normal State (Low p53) cluster_1 This compound Treatment p53_latent p53 MDM2 MDM2 p53_latent->MDM2 Binds Proteasome Proteasome p53_latent->Proteasome MDM2->Proteasome Ubiquitination & Targeting YH239EE This compound MDM2_i MDM2 YH239EE->MDM2_i Inhibits p53_active p53 (Active) MDM2_i->p53_active Interaction Blocked Downstream Downstream Targets (p21, BAX, PUMA) p53_active->Downstream Activates Transcription Effects Cell Cycle Arrest & Apoptosis Downstream->Effects Induces

Caption: Mechanism of this compound-mediated p53 activation.

Quantitative Biological Data

This compound demonstrates potent activity across various cancer cell lines. The (+) enantiomer shows significantly higher potency.[7][9]

Table 1: In Vitro Potency of this compound and Related Compounds

Compound Cell Line Assay Type Value Citation
This compound MCF7 (Breast Cancer) MTT (Cytotoxicity) IC₅₀: 8.45 µM [7]
YH239 MCF7 (Breast Cancer) MTT (Cytotoxicity) IC₅₀: 37.78 µM [7]
(+)-YH239-EE MOLM-13 (AML) WST-1 (Metabolic Activity) EC₅₀: 7.5 µM [9]

| (-)-YH239-EE | MOLM-13 (AML) | WST-1 (Metabolic Activity) | EC₅₀: 25.2 µM |[9] |

Table 2: Induction of Apoptosis and Necrosis in MCF7 Cells (20 µM, 72h)

Compound % Apoptotic/Necrotic Cells Citation
This compound (racemic) 84.34% [7]
(+)-YH239-EE 84.48% [7][13]
(-)-YH239-EE 48.71% [7][13]

| YH239 (parent compound) | 9.86% |[7] |

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound.

mtt_workflow start Seed Cells (10,000 cells/well) in 96-well plate adhere Incubate 24h (allow adherence) start->adhere treat Treat with serial dilutions of this compound adhere->treat incubate_treat Incubate for desired time (e.g., 72h) treat->incubate_treat add_mtt Add MTT solution (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate 4h at 37°C add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC₅₀ read->analyze

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF7)[7]

  • Complete culture medium (e.g., RPMI)[7]

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7] Leave wells for vehicle control and blank.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Add medium with the corresponding DMSO concentration to vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC₅₀ value.[7]

Protocol 2: Western Blotting for p53 and Target Proteins

This protocol verifies the accumulation of p53 and the induction of its downstream targets like p21.

western_blot_workflow start Treat cells with This compound (e.g., 24h) lyse Harvest & Lyse Cells in RIPA buffer start->lyse quantify Quantify Protein (BCA Assay) lyse->quantify prepare Prepare Samples (Laemmli buffer + Heat) quantify->prepare sds_page SDS-PAGE (Separate proteins by size) prepare->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block with 5% BSA or milk (1h) transfer->block primary_ab Incubate with Primary Ab (e.g., anti-p53, anti-p21) overnight at 4°C block->primary_ab wash1 Wash 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Ab wash1->secondary_ab wash2 Wash 3x with TBST secondary_ab->wash2 detect Add ECL Substrate & Image Chemiluminescence wash2->detect analyze Analyze Band Intensity detect->analyze

Caption: Workflow for Western Blot analysis.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[14]

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following treatment.

apoptosis_workflow start Seed cells in 6-well plates treat Treat with this compound (e.g., 20 µM for 72h) start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells twice with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • 6-well plates

  • Treated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).[7]

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge and discard the supernatant.

  • Washing: Wash the cell pellet twice with ice-cold PBS.[7]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to its target, MDM2, in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.[15][16]

cetsa_workflow start Treat intact cells with Vehicle (DMSO) or this compound aliquot Aliquot cell suspensions into PCR tubes start->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min aliquot->heat cool Cool to room temperature heat->cool lyse Lyse cells via freeze-thaw cycles cool->lyse centrifuge Centrifuge at high speed to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect analyze Analyze soluble MDM2 levels by Western Blot collect->analyze plot Plot % soluble MDM2 vs. Temperature analyze->plot

References

YH239-EE: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for YH239-EE, a potent antagonist of the MDM2-p53 interaction, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is the ethyl ester form of the carboxylic acid compound YH239. It functions as a powerful agent that induces apoptosis by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1] By inhibiting this interaction, this compound leads to the stabilization and activation of p53, which in turn triggers downstream pathways resulting in cell cycle arrest and programmed cell death. This compound has shown significant potential in preclinical studies, particularly in cancer models with wild-type p53, such as acute myeloid leukemia (AML) and certain breast cancers.

Supplier and Purchasing Information

This compound is available from several suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and is not for personal or therapeutic use.

SupplierAvailable SizesPurityStorage
RayBiotech10mg, 50mg99.88%-20°C
MedChemExpressInquire>98%-20°C (1 year), -80°C (2 years)
Selleck ChemicalsInquire>98%-20°C

Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for current pricing and bulk order inquiries.

Mechanism of Action: The MDM2-p53 Pathway

Under normal cellular conditions, the p53 tumor suppressor protein is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its ubiquitination and subsequent destruction by the proteasome.

This compound acts as a competitive inhibitor, binding to the p53-binding pocket of MDM2. This prevents MDM2 from interacting with p53, thereby blocking its degradation. The resulting accumulation and activation of p53 lead to the transcription of its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to the suppression of tumor growth.

MDM2_p53_Pathway cluster_normal Normal Cell Homeostasis cluster_treatment This compound Treatment p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binds Proteasome_n Proteasome p53_n->Proteasome_n Targeted for Degradation MDM2_n->p53_n Ubiquitinates Degradation_n p53 Degradation YH239EE This compound MDM2_t MDM2 YH239EE->MDM2_t Inhibits p53_t p53 (stabilized) p21 p21 p53_t->p21 Activates BAX_PUMA BAX, PUMA p53_t->BAX_PUMA Activates MDM2_t->p53_t Binding Blocked CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in vitro.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF7, OCI-AML-3)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[2][3]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Treat the cells with different concentrations of this compound for the desired time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

  • Measure the absorbance at 570 nm using a microplate reader.[2][3]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis by this compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).[2][3]

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[4]

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[2][3]

  • Incubate the cells in the dark at room temperature for 15-20 minutes.[5]

  • Analyze the samples by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell line

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[6][7]

  • Incubate the fixed cells at -20°C for at least 2 hours.[7]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Cytotoxicity of this compound in MCF7 Breast Cancer Cells [3]

CompoundIC50 (µM)
This compound8.45
YH23937.78

Table 2: Induction of Apoptosis and Necrosis in MCF7 Cells after 72h Treatment [3]

Treatment (20 µM)% Apoptotic & Necrotic Cells
This compound84.34%
YH2394.92%

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Line treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Assay treatment->apoptosis cell_cycle PI Staining for Cell Cycle treatment->cell_cycle viability Determine Cell Viability (IC50) mtt->viability apoptosis_quant Quantify Apoptosis & Necrosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General workflow for in vitro evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: YH239-EE Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YH239-EE in their experiments. The information is tailored for scientists and professionals in the field of drug development and cancer research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the ethyl ester form of YH239, a potent antagonist of the p53-MDM2 interaction. Its mechanism of action involves directly binding to the MDM2 protein, which blocks the formation of the p53-MDM2 complex. This inhibition prevents the degradation of the p53 tumor suppressor protein, leading to its stabilization and accumulation.[1] Elevated p53 levels then trigger downstream cellular processes, including cell cycle arrest and apoptosis, in cancer cells with wild-type p53.[1]

Q2: Why is the ethyl ester form (this compound) used, and how does it compare to YH239?

The ethyl ester group in this compound is thought to enhance the compound's cell permeability, leading to increased intracellular concentrations and greater potency.[1][2] Studies have shown that this compound exhibits significantly higher cytotoxicity and induction of apoptosis compared to its parent compound, YH239.[1][2] It is hypothesized that this compound may act as a prodrug, being cleaved intracellularly to the active form.

Q3: What is the significance of the different enantiomers of this compound?

This compound is a chiral molecule, existing as (+) and (-) enantiomers. Research has demonstrated that the (+) enantiomer of this compound is significantly more effective at inducing apoptosis and necrosis in cancer cells compared to the (-) enantiomer.[1][2] This highlights the stereospecificity of the interaction with the MDM2 protein. For optimal results, it is recommended to use the purified (+) enantiomer if available.

Q4: In which cancer cell lines has this compound shown activity?

This compound has demonstrated efficacy in various cancer cell lines, particularly those with wild-type p53. Notable examples include acute myeloid leukemia (AML) cell lines (e.g., OCI-AML-3, MOLM-13) and the breast cancer cell line MCF7.[1]

Troubleshooting Experimental Results

This section addresses common issues that may arise during experiments with this compound.

Problem 1: Low or no cytotoxic effect observed in a cell viability assay (e.g., MTT assay).

  • Possible Cause 1: Cell line suitability.

    • Troubleshooting: Confirm that the cell line used expresses wild-type p53. The primary mechanism of this compound relies on the stabilization of functional p53. In cell lines with mutated or deleted p53, the cytotoxic effects will be significantly diminished or absent.

  • Possible Cause 2: Incorrect enantiomer or racemic mixture used.

    • Troubleshooting: As mentioned in the FAQs, the (+) enantiomer of this compound is significantly more active.[1][2] If using a racemic mixture, a higher concentration may be required to achieve the desired effect. Verify the stereoisomeric purity of the compound.

  • Possible Cause 3: Suboptimal compound concentration or incubation time.

    • Troubleshooting: Perform a dose-response experiment with a broad range of this compound concentrations to determine the optimal IC50 value for your specific cell line. Also, consider extending the incubation time, as the induction of apoptosis can be time-dependent.

  • Possible Cause 4: Compound solubility and stability issues.

    • Troubleshooting: this compound is typically dissolved in DMSO for stock solutions. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic (generally <0.5%). Visually inspect the culture medium for any signs of precipitation after adding the compound. If solubility is an issue, consider preparing fresh dilutions from the stock solution for each experiment. Information from suppliers suggests that this compound in DMSO can be stored at -80°C for up to six months.

Problem 2: No increase in p53 protein levels observed by Western blot after this compound treatment.

  • Possible Cause 1: Insufficient treatment duration or concentration.

    • Troubleshooting: The accumulation of p53 is a direct consequence of MDM2 inhibition and should be detectable before widespread apoptosis occurs. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) with an effective concentration of this compound to determine the optimal time point for p53 stabilization.

  • Possible Cause 2: Issues with the Western blot protocol.

    • Troubleshooting: Ensure the efficiency of protein extraction and transfer. Use a validated primary antibody for p53 and include a positive control (e.g., a cell line known to express high levels of p53 or treated with a known p53-stabilizing agent).

  • Possible Cause 3: The cell line does not have functional p53.

    • Troubleshooting: As with the cell viability assay, verify the p53 status of your cell line.

Problem 3: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).

  • Possible Cause 1: Sub-optimal timing of the assay.

    • Troubleshooting: Apoptosis is a dynamic process. If the assay is performed too early, the percentage of apoptotic cells may be low. If performed too late, a significant portion of the cells may have already progressed to secondary necrosis. A time-course experiment is recommended to identify the optimal window for detecting apoptosis.

  • Possible Cause 2: Cell handling during the staining procedure.

    • Troubleshooting: Handle the cells gently during washing and centrifugation steps to minimize mechanical damage that could lead to false-positive results for necrosis (PI staining).

  • Possible Cause 3: Racemic mixture leading to variability.

    • Troubleshooting: The differential activity of the enantiomers can contribute to variability if a racemic mixture is used. Using a purified enantiomer will likely lead to more consistent results.

Quantitative Data Summary

The following tables summarize key quantitative data from experiments with this compound and its related compounds.

Table 1: IC50 Values of YH239 and this compound in MCF7 Cells

CompoundIC50 (µM)
YH23937.78[1]
This compound8.45[1]

Table 2: Induction of Apoptosis and Necrosis in MCF7 Cells by this compound and its Enantiomers

Compound/Enantiomer% Apoptosis and Necrosis
YH2399.86[1]
This compound (racemic)84.34[1]
This compound (-) enantiomer48.71[1][2]
This compound (+) enantiomer84.48[1][2]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxic effects of this compound.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis and necrosis using flow cytometry.

  • Materials:

    • 6-well plates

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the predetermined optimal time.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Visualizations

YH239_EE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular YH239_EE This compound YH239_EE_inside This compound YH239_EE->YH239_EE_inside Cellular Uptake MDM2 MDM2 YH239_EE_inside->MDM2 inhibits p53 p53 MDM2->p53 binds to and promotes degradation p53_degradation p53 Degradation p53->p53_degradation p53_stabilized Stabilized p53 p53->p53_stabilized accumulation Cell_Cycle_Arrest Cell Cycle Arrest p53_stabilized->Cell_Cycle_Arrest Apoptosis Apoptosis p53_stabilized->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cancer Cells (e.g., MCF7, OCI-AML-3) treat_cells Treat Cells with this compound (and vehicle control) prep_cells->treat_cells prep_compound Prepare this compound Stock (in DMSO) prep_compound->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay western_blot Western Blot (for p53, MDM2) treat_cells->western_blot analyze_viability Calculate IC50 viability_assay->analyze_viability analyze_apoptosis Quantify Apoptotic Cells apoptosis_assay->analyze_apoptosis analyze_western Analyze Protein Expression western_blot->analyze_western

Caption: General Experimental Workflow for this compound.

Troubleshooting_Logic cluster_checks Verification Steps cluster_actions Corrective Actions start Unexpected Experimental Result (e.g., No Cytotoxicity) check_p53 Verify p53 Status of Cell Line (Wild-Type?) start->check_p53 check_enantiomer Check Enantiomer Purity ((+) is more active) start->check_enantiomer check_concentration Review Concentration and Incubation Time start->check_concentration check_solubility Inspect for Compound Precipitation start->check_solubility check_protocol Review Assay Protocol and Controls start->check_protocol action_cell_line Select Appropriate p53 WT Cell Line check_p53->action_cell_line action_compound Use Purified (+)-Enantiomer or Adjust Concentration check_enantiomer->action_compound action_dose_response Perform Dose-Response and Time-Course check_concentration->action_dose_response action_preparation Prepare Fresh Compound Dilutions check_solubility->action_preparation action_optimize_assay Optimize Assay Parameters check_protocol->action_optimize_assay

Caption: Troubleshooting Logic for this compound Experiments.

References

Optimizing YH239-EE Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing YH239-EE concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is the ethyl ester form of YH239. It functions by disrupting the interaction between p53 and MDM2.[1][2] By binding to MDM2, this compound prevents the degradation of p53, leading to an accumulation of p53 protein.[1][2] This, in turn, can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53. The ethyl ester group enhances the compound's ability to induce cell death.[1][3]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: Based on existing studies, a concentration of around 20 µM has been used to induce apoptosis and necrosis in MCF7 breast cancer cells after 72 hours of treatment.[1] However, the optimal concentration is highly dependent on the cell line being used. Therefore, it is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line.

Q3: Which cell viability assays are compatible with this compound?

A3: Several common cell viability assays can be used to assess the effects of this compound. These include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[1]

  • Resazurin Reduction Assay: A fluorescent assay that also measures metabolic activity and is known for its sensitivity.[4][5]

  • Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[1]

Q4: Why is the ethyl ester form (this compound) more potent than YH239?

A4: The ethyl ester group in this compound is thought to increase the compound's cell permeability, allowing for better intracellular accumulation and access to its target, MDM2.[1] Studies have shown that this compound is more effective at inducing apoptosis and necrosis compared to YH239 without the ethyl ester group.[3][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Contamination- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media.- Maintain aseptic technique.[7]
No significant decrease in cell viability, even at high concentrations - Cell line is resistant to this compound (e.g., p53 mutant)- Insufficient incubation time- Compound degradation- Verify the p53 status of your cell line.- Extend the incubation period (e.g., 48, 72 hours).- Prepare fresh stock solutions of this compound and store them properly.
Complete cell death across all concentrations - Initial concentration range is too high- Errors in dilution calculations- Perform a broader dose-response experiment with lower concentrations.- Double-check all calculations for serial dilutions.
Inconsistent results between experiments - Variation in cell passage number- Differences in reagent lots- Fluctuation in incubator conditions (CO2, temperature, humidity)- Use cells within a consistent passage number range.- Qualify new lots of reagents.- Regularly monitor and calibrate incubator conditions.
Assay signal is too low or too high - Incorrect cell seeding density- Inappropriate assay incubation time- Optimize cell number per well to ensure the signal is within the linear range of the assay.- Adjust the incubation time for the detection reagent as recommended by the manufacturer.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a general framework for a dose-response experiment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

    • Carefully remove the MTT solution.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding yh239_prep This compound Stock Preparation treatment This compound Treatment (Dose-Response) yh239_prep->treatment seeding->treatment incubation Incubation (e.g., 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Plate Reading viability_assay->readout calculation IC50 Calculation readout->calculation optimization Concentration Optimization calculation->optimization signaling_pathway YH239_EE This compound MDM2 MDM2 YH239_EE->MDM2 inhibits p53 p53 MDM2->p53 promotes degradation p53 Degradation p53->degradation accumulation p53 Accumulation p53->accumulation apoptosis Apoptosis accumulation->apoptosis troubleshooting_logic start Inconsistent Cell Viability Results check_variability High variability between replicates? start->check_variability check_viability_decrease No decrease in viability? check_variability->check_viability_decrease No solution_variability Review seeding technique, pipetting, and plate map. check_variability->solution_variability Yes check_complete_death Complete cell death? check_viability_decrease->check_complete_death No solution_no_decrease Verify cell line p53 status, extend incubation, check compound. check_viability_decrease->solution_no_decrease Yes solution_complete_death Lower concentration range, re-calculate dilutions. check_complete_death->solution_complete_death Yes end Consistent Results check_complete_death->end No solution_variability->end solution_no_decrease->end solution_complete_death->end

References

Common issues with YH239-EE stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of YH239-EE in cell culture experiments. As a potent p53-MDM2 antagonist, consistent and reliable experimental outcomes depend on the proper handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the ethyl ester form of the compound YH239. It functions as a potent antagonist of the p53-MDM2 interaction.[1] By disrupting the binding of MDM2 to p53, it activates p53 signaling pathways, leading to cell cycle arrest and apoptosis in cells with wild-type p53.[2][3] The ethyl ester group is thought to be crucial for its ability to induce cell death.[4]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the guidelines summarized in the tables below. It is highly recommended to prepare fresh solutions for each experiment.[1] If stock solutions must be prepared in advance, they should be stored in tightly sealed aliquots for a limited time.[1]

Q3: Is there known instability of this compound in aqueous culture media?

Q4: What are the typical concentrations of this compound used in cell culture?

The optimal concentration of this compound will vary depending on the cell line and experimental design. A study on MCF7 cells reported using concentrations of 10 µM and 20 µM for 72 hours.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Data Summary Tables

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC25H27Cl2N3O4
Molecular Weight504.41 g/mol [2][6]
CAS Number1364488-67-4[1][2]
Purity≥98%[2][6]

Table 2: Solubility of this compound

SolventSolubility
DMSOup to 100 mM[2]
Ethanolup to 20 mM[2]

Table 3: Recommended Storage Conditions for this compound

FormatStorage TemperatureDuration
Powder-20°CUp to 2 years[1]
In DMSO4°CUp to 2 weeks[1]
In DMSO-80°CUp to 6 months[1]
In DMSO (aliquots)-20°CUp to 1 month[1]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

If you are observing variable results or a weaker effect than anticipated, consider the following potential causes and solutions.

  • Potential Cause 1: Compound Precipitation. this compound has high solubility in organic solvents like DMSO but may precipitate when diluted into aqueous culture media.

    • Solution: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that the compound is added to the medium with vigorous mixing. Visually inspect the medium for any signs of precipitation after adding the compound.

  • Potential Cause 2: Compound Degradation. The ethyl ester moiety of this compound can be hydrolyzed in aqueous environments, which may alter its activity.

    • Solution: Always prepare fresh dilutions of this compound from a frozen DMSO stock immediately before use.[1] Avoid storing the compound in aqueous solutions.

  • Potential Cause 3: Improper Storage. Extended storage of stock solutions, especially at 4°C, can lead to degradation.

    • Solution: Aliquot your DMSO stock solutions and store them at -80°C for long-term storage or -20°C for short-term storage.[1] Minimize freeze-thaw cycles.

Issue 2: Visible Precipitate in Culture Medium

The appearance of a precipitate after adding this compound to your culture medium is a clear indication of solubility issues.

  • Solution 1: Review Dilution Protocol. When diluting the DMSO stock into your medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Solution 2: Reduce Final Concentration. If precipitation persists, you may be exceeding the solubility limit of this compound in your specific culture medium. Try reducing the final concentration of the compound.

  • Solution 3: Check Serum Concentration. The presence of proteins in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution. Ensure you are adding this compound to a complete medium containing serum.

Signaling Pathways and Experimental Workflows

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cell Treated with this compound p53 p53 MDM2 MDM2 p53->MDM2 Binds MDM2->p53 Ubiquitination & Degradation p53_active p53 (Active) Apoptosis Apoptosis p53_active->Apoptosis Induces MDM2_inhibited MDM2 MDM2_inhibited->p53_active Interaction Blocked YH239_EE This compound YH239_EE->MDM2_inhibited Inhibits

Caption: Mechanism of action of this compound in disrupting the p53-MDM2 interaction.

stability_workflow start Prepare this compound in Culture Medium incubate Incubate at 37°C for different time points (e.g., 0, 2, 4, 8, 24 hours) start->incubate collect Collect media aliquots at each time point incubate->collect treat Add collected media to cells collect->treat measure Measure biological endpoint (e.g., apoptosis, cell viability) treat->measure analyze Analyze data to determine compound half-life measure->analyze

Caption: Experimental workflow for assessing the stability of this compound in culture media.

troubleshooting_logic start Inconsistent or Low Activity? precipitate Visible Precipitate? start->precipitate Yes storage Fresh Stock Used? start->storage No precipitate->storage No sol_issue Potential Solubility Issue: - Review dilution protocol - Lower final concentration precipitate->sol_issue Yes degradation_issue Potential Degradation Issue: - Use fresh stock for each experiment - Aliquot and store at -80°C storage->degradation_issue No ok Consult further literature or contact technical support storage->ok Yes

Caption: Troubleshooting logic for addressing inconsistent this compound activity.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of sterile DMSO. This compound is soluble up to 100 mM in DMSO.[2]

    • Add the calculated volume of DMSO to the vial and vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, tightly sealed aliquots.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

    • Dilute the stock solution to the final desired concentration in your pre-warmed cell culture medium. It is critical to add the compound to the medium immediately before adding it to the cells.

    • To minimize precipitation, ensure the final DMSO concentration in the culture is below 0.5%.

Protocol 2: General Assay for Assessing this compound Stability in Culture Medium

This protocol provides a framework to determine the functional half-life of this compound in your specific experimental conditions.

  • Preparation of Conditioned Media:

    • Prepare a solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 20 µM).

    • Incubate this medium in a sterile container at 37°C in a CO2 incubator.

  • Time-Point Collection:

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot of the this compound-containing medium and store it at -20°C until all time points are collected. The T=0 sample should be collected immediately after preparation.

  • Cell-Based Assay:

    • Plate your target cells at a suitable density and allow them to adhere overnight.

    • Thaw the collected media aliquots from each time point.

    • Replace the existing medium on your cells with the conditioned media from the different time points.

    • Include a positive control (freshly prepared this compound) and a negative control (vehicle only).

  • Endpoint Measurement and Analysis:

    • Incubate the cells for a period sufficient to observe a biological effect (e.g., 48-72 hours).

    • Measure a relevant endpoint, such as apoptosis (e.g., using Annexin V staining) or cell viability (e.g., using a CellTiter-Glo® assay).

    • Plot the biological effect as a function of the pre-incubation time of the medium. The time point at which the biological effect is reduced by 50% compared to the T=0 sample provides an estimate of the functional half-life of this compound under your culture conditions.

References

Technical Support Center: YH239-EE In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of YH239-EE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the ethyl ester form of YH239, a potent anticancer agent. Its primary mechanism of action is the inhibition of the p53-MDM2 protein-protein interaction. By binding directly to MDM2, this compound blocks the formation of the p53-MDM2 complex, which in turn prevents the degradation of the p53 tumor suppressor protein. This leads to the stabilization and accumulation of p53, subsequently inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: Why is the ethyl ester form (this compound) more effective than YH239?

The addition of the ethyl ester group to YH239 significantly enhances its cytotoxic capabilities.[1][3] This increased efficacy is likely due to improved cellular absorption, better interaction with its molecular target, or greater chemical stability, all of which contribute to more pronounced biological effects.[1]

Q3: Is there a difference in efficacy between the enantiomers of this compound?

Yes, the stereochemistry of this compound plays a crucial role in its biological activity. The (+) enantiomer of this compound has been shown to be significantly more effective at inducing apoptosis and necrosis in MCF7 breast cancer cells compared to the (-) enantiomer.[1][3] This suggests that the (+) enantiomer may have a higher affinity for the MDM2 target or be more readily absorbed by the cells.

Q4: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated high potency in inducing cell death in the MCF7 breast cancer cell line.[1][3] It has also been shown to effectively induce G1 cell cycle arrest and apoptosis in various leukemia cell lines and patient-derived blasts.[2]

Troubleshooting Guide

Issue 1: Suboptimal or Lower-Than-Expected Cytotoxicity

Q: My in vitro experiments with this compound are showing lower cytotoxic effects than reported in the literature. What are the potential causes and how can I improve the efficacy?

A: Several factors can contribute to reduced efficacy. Consider the following troubleshooting steps:

  • Enantiomer Purity: Ensure you are using the more potent (+) enantiomer of this compound, as it demonstrates significantly higher activity.[1] If you are using a racemic mixture, the efficacy will be lower than that of the pure (+) enantiomer.

  • Cell Line Selection: The cytotoxic effect of this compound is dependent on the p53 status of the cell line. It is most effective in cancer cells with wild-type p53. Verify the p53 status of your cell line.

  • Cell Health and Density: Only use healthy, viable cells for your experiments. Avoid using cells that have been passaged for extended periods or have become over-confluent.[4] Optimize cell seeding density to ensure a measurable signal without overcrowding.[4]

  • Compound Solubility and Stability: this compound is a small molecule and may have solubility limitations in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture media. Also, consider the stability of the compound in your media over the course of the experiment.

  • Duration of Exposure: The cytotoxic effects of this compound are time-dependent. An incubation time of 72 hours has been used in published studies.[1] You may need to optimize the treatment duration for your specific cell line.

Issue 2: High Variability in Experimental Replicates

Q: I am observing significant variability between my experimental replicates. How can I improve the reproducibility of my results?

A: Inconsistent results can stem from several sources. Here are some tips to improve reproducibility:

  • Consistent Cell Culture Practices: Use fresh media and supplements from a consistent source.[4] Maintain a regular cell passaging schedule and ensure uniform cell seeding in all wells.

  • Accurate Compound Concentration: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure accurate and consistent pipetting.

  • Control for Edge Effects: In multi-well plates, "edge effects" can cause variability. To mitigate this, avoid using the outer wells or fill them with media without cells.[5]

  • Standardized Assay Protocol: Follow a standardized and optimized protocol for all steps of your experiment, from cell seeding to data acquisition.[6]

Quantitative Data Summary

Compound/EnantiomerCell LineConcentrationEffect% Apoptosis & NecrosisInhibition Rate (%)
This compoundMCF710 µMInhibition-57.18 ± 0.22
This compoundMCF720 µMInhibition40%61.68 ± 5.57
(+) this compoundMCF720 µMApoptosis & Necrosis84.48%-
(-) this compoundMCF720 µMApoptosis & Necrosis48.71%-
YH239 (without ethyl ester)MCF720 µMApoptosis & Necrosis9.86%-
Control (Placebo)MCF7-Inhibition-17.28 ± 0.17

Data extracted from a study on the MCF7 cell line after 72 hours of incubation.[1]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using Annexin V/PI Staining

This protocol outlines the general steps to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF7) by measuring apoptosis and necrosis.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF7) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a multi-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM).

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

    • Incubate the cells for the desired duration (e.g., 72 hours).[1]

  • Annexin V/PI Staining:

    • After incubation, collect the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are considered early apoptotic.

    • Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by this compound.

Visualizations

p53_MDM2_pathway cluster_normal Normal Cell Function cluster_treatment This compound Treatment p53_n p53 p53_MDM2_complex p53-MDM2 Complex p53_n->p53_MDM2_complex MDM2_n MDM2 MDM2_n->p53_MDM2_complex Proteasome Proteasome p53_MDM2_complex->Proteasome Degradation p53 Degradation Proteasome->Degradation YH239_EE This compound MDM2_t MDM2 YH239_EE->MDM2_t inhibits p53_t p53 (stabilized) MDM2_t->p53_t inhibition of degradation Apoptosis Apoptosis & Cell Cycle Arrest p53_t->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the p53-MDM2 interaction.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., MCF7) start->cell_culture cell_seeding 2. Cell Seeding in multi-well plate cell_culture->cell_seeding treatment 3. This compound Treatment (various concentrations) cell_seeding->treatment incubation 4. Incubation (e.g., 72 hours) treatment->incubation staining 5. Annexin V/PI Staining incubation->staining analysis 6. Flow Cytometry Analysis staining->analysis data_quant 7. Data Quantification (% apoptosis/necrosis) analysis->data_quant end End data_quant->end

Caption: General experimental workflow for assessing this compound in vitro efficacy.

References

YH239-EE protocol variations for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the YH239-EE protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound functions as a potent antagonist of the p53-MDM2 interaction. It directly binds to MDM2, which inhibits the degradation of the p53 tumor suppressor protein. This leads to the stabilization and enhancement of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What is the role of the ethyl ester group in this compound?

A2: The ethyl ester group significantly enhances the cytotoxic capabilities of the compound.[1] It is suggested that this modification may increase cellular absorption, improve interaction with molecular targets, or enhance chemical stability, leading to more pronounced biological effects.[1]

Q3: How does the stereochemistry of this compound affect its activity?

A3: The stereochemistry of this compound plays a critical role in its biological function. The (+) enantiomer of this compound has been shown to be significantly more effective at inducing necrosis and apoptosis in MCF7 breast cancer cells compared to its (-) enantiomer.[1][3] This suggests that the (+) enantiomer may have a higher affinity for its molecular targets or is more readily absorbed by the cells.[1]

Troubleshooting Guides

ProblemPossible CauseRecommended Solution
Low cytotoxicity observed in cancer cell lines. Suboptimal concentration of this compound.Titrate the concentration of this compound to determine the optimal dose for your specific cell line. Start with a range of concentrations based on published data for similar cell types.
Cell line resistance.Some cell lines may be inherently resistant to p53 activation. Confirm the p53 status of your cell line. Consider using a positive control, such as nutlin-3, to verify the responsiveness of the p53 pathway.
Incorrect enantiomer used.Ensure you are using the more potent (+) enantiomer of this compound for your experiments.[1][3]
High variability between experimental replicates. Inconsistent cell seeding density.Ensure uniform cell seeding across all wells or flasks to minimize variability in cell number at the start of the experiment.
Incomplete dissolution of this compound.This compound is a small organic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. Vortex and visually inspect for any precipitate.
Unexpected off-target effects. High concentration of this compound.High concentrations may lead to non-specific toxicity. Lower the concentration and perform a dose-response curve to identify a specific range of activity.
Contamination of cell culture.Regularly check cell cultures for any signs of microbial contamination, which can confound experimental results.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound and its related compounds on the MCF7 breast cancer cell line.

CompoundPercentage of Apoptosis and Necrosis (%)Cell Line
This compound 40MCF7
YH239 (without ethyl ester) 4.92 - 9.86MCF7
(+) enantiomer of this compound 84.48MCF7
(-) enantiomer of this compound 48.71MCF7

Data sourced from studies on MCF7 cells.[1][3]

Experimental Protocols

General Protocol for Assessing Cytotoxicity of this compound

This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line using an Annexin V assay to detect apoptosis and necrosis.

Materials:

  • This compound (and its enantiomers, if applicable)

  • Cancer cell line of interest (e.g., MCF7)

  • Appropriate cell culture medium and supplements

  • DMSO (or other suitable solvent)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control if available.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, harvest the cells by trypsinization and collect them by centrifugation.

  • Annexin V Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Visualizations

YH239_EE_Signaling_Pathway This compound Signaling Pathway YH239_EE This compound MDM2 MDM2 YH239_EE->MDM2 inhibits Stabilization p53 Stabilization and Accumulation p53 p53 MDM2->p53 promotes degradation of Degradation p53 Degradation p53->Degradation p53->Stabilization Cellular_Response Cell Cycle Arrest Apoptosis Stabilization->Cellular_Response

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Compound_Prep 2. Prepare this compound Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate Treatment->Incubation Harvesting 5. Harvest Cells Incubation->Harvesting Staining 6. Annexin V Staining Harvesting->Staining Flow_Cytometry 7. Flow Cytometry Staining->Flow_Cytometry

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Troubleshooting Logic for Low Cytotoxicity Start Low Cytotoxicity Observed Check_Concentration Is the concentration optimal? Start->Check_Concentration Check_Enantiomer Is it the (+) enantiomer? Check_Concentration->Check_Enantiomer Yes Solution_Titrate Titrate concentration Check_Concentration->Solution_Titrate No Check_p53 Is the p53 pathway active? Check_Enantiomer->Check_p53 Yes Solution_Verify_Enantiomer Verify enantiomer Check_Enantiomer->Solution_Verify_Enantiomer No Solution_Check_p53 Check p53 status/ Use positive control Check_p53->Solution_Check_p53 No End Problem Resolved Check_p53->End Yes Solution_Titrate->End Solution_Verify_Enantiomer->End Solution_Check_p53->End

Caption: Troubleshooting decision tree for low cytotoxicity.

References

Avoiding precipitation of YH239-EE in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding precipitation of YH239-EE in aqueous solutions. This compound is the ethyl ester prodrug of YH239, a potent inhibitor of the p53-MDM2 protein-protein interaction.[1][] As a poorly water-soluble compound, this compound presents challenges in experimental settings where aqueous buffers and media are used.[3][4][5] This guide offers detailed troubleshooting protocols and answers to frequently asked questions to ensure successful and reproducible experiments.

Troubleshooting Guides

This section addresses specific precipitation issues that may be encountered during experimentation with this compound.

Q1: My this compound precipitated immediately after I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). What went wrong and how can I fix it?

Answer:

This is a common issue when diluting a concentrated stock of a hydrophobic compound, prepared in an organic solvent like DMSO, into an aqueous medium.[6] The abrupt change in solvent polarity causes the compound to crash out of the solution.

Potential Causes & Solutions:

  • Final DMSO Concentration is Too Low: The final concentration of DMSO in your aqueous solution may be insufficient to maintain the solubility of this compound.

    • Solution: Increase the final percentage of DMSO. While cell-type dependent, many cell lines can tolerate up to 0.5% DMSO without significant toxicity. Always run a vehicle control (media + same percentage of DMSO) to assess the impact on your specific experimental system.

  • Inadequate Mixing: Pipetting the DMSO stock directly into the bulk aqueous solution without immediate and vigorous mixing can lead to localized high concentrations of this compound that precipitate before they can be dispersed.

    • Solution: Use a "step-wise" or "serial" dilution approach. Instead of a single large dilution, perform a series of smaller dilutions. Crucially, add the aqueous buffer to your DMSO stock aliquot while vortexing or stirring to ensure rapid and efficient mixing at each step.

  • Concentration Exceeds Aqueous Solubility: The final desired concentration of this compound may simply be above its solubility limit in the final aqueous buffer, even with a tolerable amount of co-solvent.

    • Solution: Consider using a formulation strategy. The inclusion of surfactants or cyclodextrins can help create micelles or inclusion complexes that entrap the drug and prevent precipitation.[3][7]

Q2: I'm observing a cloudy precipitate in my cell culture medium several hours after adding this compound. How can I prevent this delayed precipitation?

Answer:

Delayed precipitation can occur due to several factors, including interactions with media components, temperature changes, or the compound coming out of a supersaturated state.

Potential Causes & Solutions:

  • Interaction with Media Components: Proteins (like those in Fetal Bovine Serum, FBS) and salts in the culture medium can interact with this compound, reducing its solubility over time.

    • Solution 1: Prepare the final dilution of this compound in a small volume of serum-free media first, mix thoroughly, and then add this pre-diluted solution to your final volume of complete (serum-containing) media.

    • Solution 2: Evaluate the effect of reducing the FBS concentration if your experimental design allows.

  • Temperature Fluctuation: Solubility is temperature-dependent.[6] If you prepare your solutions at room temperature and then place them in an incubator at 37°C, or vice-versa, this can affect solubility.

    • Solution: Pre-warm all components (media, buffers, stock solution) to the final experimental temperature before mixing. Allow the product to equilibrate to room temperature for at least one hour before use.[8]

  • Supersaturation: You may have created a temporarily supersaturated solution that is inherently unstable.

    • Solution: Incorporate a precipitation inhibitor, such as certain polymers (e.g., PVP, HPMC), into your formulation.[9] These polymers can help maintain the drug in a supersaturated state for a longer duration.

Q3: My concentrated stock solution of this compound in DMSO appears cloudy or has visible crystals. Is it usable?

Answer:

A cloudy or crystallized stock solution indicates that the compound has precipitated and is no longer fully dissolved. Using this stock will lead to inaccurate dosing.

Potential Causes & Solutions:

  • Improper Storage: Storing the DMSO stock at very low temperatures (e.g., -20°C) can cause the DMSO itself to freeze (melting point: 18.5°C) and the compound to precipitate.

    • Solution: Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If it fully redissolves into a clear solution, it can be used. Store DMSO stock solutions at 4°C or room temperature in a desiccator for short-term use, and as aliquots at -20°C for long-term storage.[8]

  • Concentration Too High: You may have exceeded the maximum solubility of this compound in DMSO.

    • Solution: Dilute the stock solution with additional DMSO to a concentration where it remains fully dissolved. Refer to the solubility data table below.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Answer: For preparing high-concentration stock solutions, organic solvents are necessary. Based on available data and common laboratory practice, the following solvents are recommended.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Solubility Reference
Dimethylformamide (DMF) ~10 mg/mL [1]

| Dimethyl Sulfoxide (DMSO) | ~2 weeks 4°C in DMSO |[8] |

Note: It is always recommended to start with a lower concentration and visually confirm complete dissolution before preparing a higher concentration stock.

Q2: How should I store this compound solutions?

Answer: Proper storage is critical to maintaining the stability and activity of this compound.

  • Solid Compound: Store as a powder at -20°C for up to 2 years.[8]

  • DMSO Stock Solutions: For long-term storage, prepare aliquots in tightly sealed vials and store at -20°C for up to one month.[8] For short-term storage (up to 2 weeks), they can be kept at 4°C.[8] Avoid repeated freeze-thaw cycles.

Q3: What is the aqueous solubility of this compound?

Answer: The aqueous solubility of this compound is very low. While specific quantitative data across a pH range is not readily available, solubility in a DMF:PBS (pH 7.2) mixture is limited, indicating poor aqueous solubility.[1] The pKa value of this compound is reported to be 6.36, which suggests that its charge state, and therefore solubility, will change in different pH environments.[]

Q4: Are there formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

Answer: Yes, for in vivo applications where direct injection into an aqueous environment occurs, formulation is often necessary to prevent precipitation at the injection site.[7]

  • Co-solvents: Using a mixture of solvents can improve solubility.

  • Surfactants: Surfactants can form micelles that encapsulate the drug, improving its diffusion and bioavailability.[4][7]

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, shielding the hydrophobic parts from water.[6]

  • Lipid-based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be effective for poorly soluble drugs.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.[8]

  • Weighing: Accurately weigh out the desired amount of this compound powder (Formula Weight: 504.4 g/mol ).[1] For example, for 1 mL of a 10 mM solution, weigh 5.044 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for several minutes until all solid material is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Store as described in the FAQ section.

Protocol 2: Dilution of this compound Stock into Aqueous Medium (Anti-Precipitation Method)

This protocol minimizes precipitation when diluting a DMSO stock into an aqueous buffer or cell culture medium.

  • Pre-warm: Pre-warm your aqueous medium/buffer to the final experimental temperature (e.g., 37°C).

  • Aliquot Stock: In a sterile microcentrifuge tube, add the required volume of your concentrated this compound DMSO stock. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would use 1 µL of the stock.

  • Vortex and Add: Place the tube on a vortex mixer set to a medium speed. While the tube is actively vortexing, slowly add a small volume (e.g., 10-20 µL) of the pre-warmed aqueous medium directly into the DMSO stock.

  • Step-wise Dilution: Continue to add increasing volumes of the aqueous medium to the vortexing tube until you reach the final desired volume. This gradual change in solvent environment is key to preventing precipitation.

  • Final Mix: Once the final volume is reached, vortex for an additional 10-15 seconds and use the diluted solution immediately.

Visualizations

G start Precipitation Observed in Aqueous Solution q1 Is the issue during initial dilution of stock? start->q1 q2 Is the issue delayed precipitation in media? q1->q2 No sol1 Use Step-wise Dilution (Protocol 2). Increase final DMSO %. Check final concentration. q1->sol1 Yes q3 Is the stock solution (in DMSO) cloudy? q2->q3 No sol2 Pre-warm all components. Reduce serum concentration. Consider formulation agents (surfactants, polymers). q2->sol2 Yes sol3 Gently warm and vortex. Confirm complete re-dissolution. Check storage conditions. Do not use if precipitate remains. q3->sol3 Yes

Caption: Troubleshooting workflow for this compound precipitation.

G p53 p53 mdm2 MDM2 p53->mdm2 Binds apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activates ub Ubiquitination mdm2->ub Promotes yh239 This compound (YH239) yh239->mdm2 Inhibits degradation p53 Degradation ub->degradation

Caption: this compound inhibits the p53-MDM2 interaction.

G center This compound Aqueous Solubility ph pH / pKa ph->center temp Temperature temp->center cosolvent Co-solvents (e.g., DMSO) cosolvent->center excipients Excipients (Surfactants, Polymers) excipients->center media Media Components (Proteins, Salts) media->center

Caption: Key factors influencing this compound aqueous solubility.

References

YH239-EE Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the YH239-EE Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on potential next steps.

Frequently Asked Questions (FAQs)

Q1: We observe lower-than-expected cytotoxicity of this compound in our cancer cell line.

A1: Several factors could contribute to lower-than-expected efficacy. Consider the following:

  • Enantiomer Purity: this compound has two enantiomers, with the (+) enantiomer demonstrating significantly higher activity in inducing apoptosis and necrosis compared to the (-) enantiomer.[1][2] Ensure the stereochemistry of your compound is the desired active form.

  • p53 Status of the Cell Line: this compound's primary mechanism of action is the stabilization of p53 by inhibiting its interaction with MDM2.[1][3] Cell lines with mutated or absent p53 will likely show reduced sensitivity to this compound. We recommend verifying the p53 status of your cell line.

  • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can lead to the efflux of this compound from the target cells, reducing its intracellular concentration and efficacy.

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.

Q2: Our experiments show significant cytotoxicity in a p53-null cell line treated with this compound. Is this an off-target effect?

A2: This is a strong indication of a potential off-target effect. While this compound's primary target is the p53-MDM2 interaction, p53-independent mechanisms of action are possible. We suggest the following investigative steps:

  • Target Engagement Assays: Confirm that this compound is not interacting with other cellular targets. A broad-spectrum kinase inhibitor screen or a proteomics approach could identify potential off-target binding partners.

  • Apoptosis Pathway Analysis: Investigate the induction of apoptosis through p53-independent pathways. For example, check for the activation of caspases (e.g., Caspase-8, Caspase-9) and changes in the expression of Bcl-2 family proteins.

  • Cell Cycle Analysis: Determine if the observed cytotoxicity is preceded by cell cycle arrest at a specific phase, which might give clues about the affected cellular machinery.

Q3: We have observed unexpected morphological changes in our cells following this compound treatment that are not typical of apoptosis.

A3: Cellular morphology can provide valuable clues about the underlying mechanism of cell death. If you observe features inconsistent with apoptosis (e.g., extensive vacuolization, cellular swelling, membrane rupture), consider these possibilities:

  • Necrosis or Necroptosis: The compound may be inducing a necrotic form of cell death, especially at higher concentrations. Assays to detect the release of lactate dehydrogenase (LDH) or the presence of High Mobility Group Box 1 (HMGB1) in the culture medium can confirm necrosis.

  • Autophagy: this compound might be inducing autophagy. This can be investigated by monitoring the formation of autophagosomes using LC3-II staining or by immunoblotting for key autophagy-related proteins.

  • Cellular Differentiation: Some compounds can induce cellular differentiation rather than cell death. Assess cell morphology for signs of differentiation and use relevant differentiation markers for your cell type.

Troubleshooting Guides

Guide 1: Investigating Sub-optimal Efficacy
Potential Cause Recommended Action Expected Outcome
Incorrect Enantiomer Verify the stereoisomeric purity of your this compound sample using chiral chromatography.The (+) enantiomer should exhibit significantly higher cytotoxic activity.[1][2]
p53-mutant/null Cell Line Confirm the p53 status of your cells via sequencing or Western blot.This compound efficacy is expected to be attenuated in p53-deficient cells.
Drug Efflux Co-treat cells with a known MDR inhibitor (e.g., Verapamil) and this compound.Increased cytotoxicity in the presence of the MDR inhibitor would suggest drug efflux is a factor.
Compound Degradation Prepare fresh stock solutions and compare their efficacy to older stocks.Freshly prepared this compound should exhibit the expected potency.
Guide 2: Characterizing Unexpected Cytotoxicity in p53-Null Cells
Potential Cause Recommended Action Expected Outcome
Off-target Activity Perform a kinome scan or other broad-spectrum target profiling assays.Identification of novel interacting proteins that could mediate the cytotoxic effect.
p53-independent Apoptosis Analyze the activation of extrinsic (Caspase-8) and intrinsic (Caspase-9) apoptotic pathways.Activation of these caspases would confirm a p53-independent apoptotic mechanism.
Induction of Necroptosis Measure the levels of key necroptosis markers like RIPK1, RIPK3, and MLKL.Increased expression or phosphorylation of these markers would suggest necroptosis.

Experimental Protocols

Protocol 1: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining
  • Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Protocol 2: Western Blot for p53 Stabilization
  • Cell Lysis: Following treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the p53 band intensity relative to the control would indicate stabilization.

Signaling Pathways and Workflows

YH239_EE_Mechanism cluster_cell Cancer Cell YH239_EE This compound MDM2 MDM2 YH239_EE->MDM2 Inhibits YH239_EE->MDM2 p53 p53 MDM2->p53 Binds and promotes degradation MDM2->p53 p53_degradation p53 Degradation MDM2->p53_degradation p53->p53_degradation p53_stabilization p53 Stabilization p53->p53_stabilization Apoptosis Apoptosis p53_stabilization->Apoptosis CellCycleArrest Cell Cycle Arrest p53_stabilization->CellCycleArrest

Caption: Proposed mechanism of action for this compound.

troubleshooting_workflow start Unexpected Result Observed q1 Is cytotoxicity lower than expected? start->q1 q2 Is there cytotoxicity in p53-null cells? q1->q2 No a1 Check enantiomer purity Verify p53 status Assess drug efflux q1->a1 Yes q3 Are cell morphology changes atypical for apoptosis? q2->q3 No a2 Investigate off-target effects Analyze p53-independent apoptosis q2->a2 Yes a3 Test for necrosis/necroptosis Evaluate autophagy induction q3->a3 Yes end Resolution/Further Investigation q3->end No a1->end a2->end a3->end

Caption: Troubleshooting workflow for unexpected results.

References

YH239-EE experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using YH239-EE, a potent inhibitor of the p53-MDM2 interaction. This guide includes troubleshooting advice, frequently asked questions, experimental protocols, and key quantitative data to facilitate successful and accurate research.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide addresses potential issues that may arise during the use of this compound and offers solutions to get your research back on track.

Issue Potential Cause Recommended Solution
Low or no observed cytotoxic effect 1. Cell line suitability: The cell line may have a mutated or deleted TP53 gene. This compound's primary mechanism is p53-dependent.[1][2] 2. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 3. Insufficient incubation time: The duration of treatment may not be long enough for the compound to induce apoptosis or cell cycle arrest.[3] 4. Compound degradation: Improper storage or handling of this compound may lead to its degradation.1. Verify TP53 status: Use cell lines with wild-type TP53. This can be confirmed through sequencing or by checking cell line databases. 2. Perform a dose-response study: Determine the optimal concentration by testing a range of this compound concentrations.[4][5][6] 3. Optimize incubation time: Conduct a time-course experiment to identify the most effective treatment duration.[3] 4. Ensure proper storage: Store this compound as a solid at -20°C and protect from light. Prepare fresh stock solutions in an appropriate solvent like DMSO and store at -20°C for short-term use.
High variability between replicate experiments 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of this compound or reagents. 3. Edge effects in multi-well plates: Evaporation in the outer wells of a plate can concentrate the compound and affect cell growth.1. Ensure uniform cell seeding: Use a cell counter for accurate cell density and ensure a homogenous cell suspension before plating. 2. Calibrate pipettes regularly: Use properly calibrated pipettes and consistent technique. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Unexpected off-target effects 1. High concentration: Using this compound at concentrations significantly above the IC50/EC50 may lead to non-specific effects.[4] 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to the cells at the concentration used.1. Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest concentration that gives the desired effect to minimize off-target activity.[4] 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle used for this compound to assess any solvent-related toxicity.[7]
Difficulty dissolving this compound Inappropriate solvent: this compound may not be soluble in the chosen solvent at the desired concentration.Consult the manufacturer's datasheet for solubility information. this compound is typically soluble in DMSO. Gentle warming and vortexing can aid in dissolution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of this compound.

1. What is the mechanism of action of this compound?

This compound is the ethyl ester prodrug of YH239, a potent inhibitor of the p53-MDM2 protein-protein interaction.[8] By binding to MDM2, this compound prevents the degradation of the p53 tumor suppressor protein.[9][10] This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53.[1][11]

2. Which enantiomer of this compound is more active?

The (+) enantiomer of this compound has been shown to be significantly more potent in inducing apoptosis and necrosis in cancer cells compared to the (-) enantiomer.[7][9][12][13]

3. What are the recommended experimental controls when using this compound?

  • Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent itself.[7]

  • Untreated Control: A population of cells that does not receive any treatment.

  • Positive Control: A known inducer of apoptosis or a well-characterized MDM2 inhibitor (e.g., Nutlin-3) can be used to ensure the experimental system is responsive.[10]

  • Negative Control Cell Line: A cell line with mutated or null p53 can be used to demonstrate the p53-dependent activity of this compound.

4. How should I prepare and store this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

Parameter Cell Line Value Reference
IC50 (MTT Assay) MCF78.45 µM[9][13]
EC50 (Metabolic Activity) OCI-AML-37.5 µM[10]
EC50 (Metabolic Activity) NB425.2 µM[10]
Apoptosis Induction MCF784.48% (for (+) enantiomer)[7][9][12][13]
Apoptosis Induction MCF748.71% (for (-) enantiomer)[7][9][12][13]
Apoptosis Induction NB4 and MOLM-13Induced at 20 µM[8]

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound functions by disrupting the interaction between MDM2 and p53. In unstressed cells with wild-type p53, MDM2 continuously ubiquitinates p53, targeting it for proteasomal degradation. This compound blocks this interaction, leading to the accumulation and activation of p53. Activated p53 then transcriptionally activates target genes like p21 and PUMA, resulting in cell cycle arrest and apoptosis, respectively.

YH239_EE_Pathway cluster_0 Normal State (Wild-Type p53) cluster_1 This compound Treatment MDM2 MDM2 p53 p53 MDM2->p53 Binds Proteasome Proteasome p53->Proteasome Ubiquitination & Degradation YH239_EE This compound MDM2_treated MDM2 YH239_EE->MDM2_treated Inhibits p53_stabilized p53 (stabilized) p21 p21 p53_stabilized->p21 Activates PUMA PUMA p53_stabilized->PUMA Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.

General Experimental Workflow for Cell Viability Assay (e.g., MTT)

This workflow outlines the key steps for assessing the effect of this compound on cell viability.

Experimental_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to attach overnight start->seed_cells prepare_compound Prepare serial dilutions of this compound and control treatments (vehicle, positive control) seed_cells->prepare_compound treat_cells Replace media with media containing different concentrations of this compound prepare_compound->treat_cells incubate Incubate for a predetermined time (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add MTT reagent to each well and incubate incubate->add_reagent solubilize Add solubilization solution (e.g., DMSO) add_reagent->solubilize read_plate Measure absorbance at the appropriate wavelength solubilize->read_plate analyze Analyze data and calculate IC50 read_plate->analyze

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Detailed Methodologies

Cell Culture and Treatment with this compound

  • Cell Seeding: The day before treatment, seed your chosen wild-type p53 cancer cell line (e.g., MCF7, OCI-AML-3) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Also, prepare a vehicle control containing the highest concentration of DMSO used in the experiment.

  • Cell Treatment: After 24 hours of cell attachment, carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 20 µM) and a vehicle control for the determined time period (e.g., 72 hours).[9]

  • Cell Harvesting: Following incubation, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and centrifuge to pellet.

  • Staining: Wash the cell pellets with cold PBS and then resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

References

Cell line specific responses to YH239-EE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YH239-EE in various cell lines. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is the ethyl ester of YH239 and functions as a potent antagonist of the p53-MDM2 interaction.[1] By binding to MDM2, it prevents the degradation of the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

Q2: How does the ethyl ester group in this compound affect its activity compared to YH239?

A2: The ethyl ester modification in this compound is thought to enhance its cellular uptake.[2] Intracellularly, it is likely cleaved to the active carboxylic acid form, YH239. This enhanced permeability contributes to the higher potency of this compound in inducing cytotoxicity and apoptosis compared to YH239.[2]

Q3: Are there stereoisomers of this compound, and do they have different activities?

A3: Yes, this compound is a chiral molecule and exists as (+) and (-) enantiomers. Studies have shown that the enantiomers exhibit different biological activities. For instance, in the MCF7 breast cancer cell line, the (+) enantiomer of this compound was found to be significantly more potent in inducing apoptosis and necrosis than the (-) enantiomer.[2]

Q4: In which types of cancer cell lines has this compound shown activity?

A4: this compound has demonstrated cytotoxic and apoptotic effects in breast cancer cell lines, such as MCF7, and in various acute myeloid leukemia (AML) cell lines, including OCI-AML-3 and MOLM-13 (wild-type p53), as well as NB4 (mutant p53).[2] Its effectiveness can vary depending on the p53 status of the cell line.

Q5: What is the stability and recommended storage for this compound?

A5: this compound powder can be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months. It is recommended to prepare solutions fresh for use whenever possible and to store any stock solutions in tightly sealed aliquots at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and its related compounds in various cancer cell lines.

Table 1: IC50 Values of this compound and YH239 in MCF7 Breast Cancer Cells

CompoundCell LineIC50 (µM)
This compoundMCF78.45
YH239MCF737.78

Data from a study on the MCF7 breast cancer cell line.[3]

Table 2: Apoptosis and Necrosis Induction in MCF7 Cells by this compound and its Enantiomers

CompoundConcentration (µM)Treatment DurationTotal Apoptosis & Necrosis (%)
This compound2072 hours84.34
This compound (+) enantiomer2072 hours84.48
This compound (-) enantiomer2072 hours48.71
YH2392072 hours9.86
Control (vehicle)-72 hours17.28

Data from a study on the MCF7 breast cancer cell line.[3]

Table 3: Qualitative and Semi-Quantitative Response of AML Cell Lines to this compound

Cell Linep53 StatusResponse to this compound
OCI-AML-3Wild-typePotent induction of apoptosis
MOLM-13Wild-typePotent induction of apoptosis
NB4MutantPotent induction of apoptosis
HL-60DeletedNo significant apoptosis

This compound induces cell cycle arrest and apoptosis in a p53-dependent and independent manner in some AML cell lines.

Detailed Experimental Protocols

Here are detailed protocols for key experiments to assess the cellular response to this compound.

Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is below 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot for p53 and MDM2

This protocol is for detecting changes in p53 and MDM2 protein levels following treatment with this compound.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53 (e.g., DO-1 or FL-393), anti-MDM2 (e.g., SMP14 or 2A10), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control. Expected Result: Treatment with this compound should lead to an accumulation of p53 protein due to the inhibition of MDM2-mediated degradation. MDM2 is a transcriptional target of p53, so an increase in p53 may also lead to a subsequent increase in MDM2 levels, which can be observed as a feedback loop.

Visualizations

Signaling Pathway of this compound

YH239_EE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 DNA DNA p53->DNA Binds to DNA Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitinates for Degradation p21 p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) Apoptosis Apoptosis Apoptosis_genes->Apoptosis DNA->p21 Transcription DNA->Apoptosis_genes Transcription YH239_EE This compound YH239_EE->MDM2 Inhibits YH239_EE_Workflow cluster_assays Cellular Assays start Start: Select Cancer Cell Line culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (p53, MDM2) treat->western analysis Data Analysis viability->analysis apoptosis->analysis western->analysis ic50 Determine IC50 analysis->ic50 apoptosis_quant Quantify Apoptosis analysis->apoptosis_quant protein_exp Analyze Protein Expression analysis->protein_exp conclusion Conclusion on Cell Line Specific Response ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion Troubleshooting_Flowchart start Unexpected Experimental Outcome q1 Low Cytotoxicity? start->q1 q2 Inconsistent Apoptosis? start->q2 q3 No p53 Increase? start->q3 a1_1 Check p53 status of cell line q1->a1_1 Yes a2_1 Ensure complete cell harvesting q2->a2_1 Yes a3_1 Perform a time-course experiment q3->a3_1 Yes a1_2 Verify compound solubility and stability a1_1->a1_2 a1_3 Optimize treatment duration and cell density a1_2->a1_3 a2_2 Standardize staining protocol a2_1->a2_2 a2_3 Optimize flow cytometer settings a2_2->a2_3 a3_2 Validate primary antibody a3_1->a3_2 a3_3 Use a positive control (e.g., MG132) a3_2->a3_3

References

Validation & Comparative

YH239-EE vs. YH239: A Comparative Analysis of Potency in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency of YH239-EE and its parent compound, YH239. Both molecules are inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy. The available experimental data indicates that this compound, an ethyl ester prodrug of YH239, demonstrates significantly higher potency in inducing cancer cell death. This enhanced activity is attributed to improved cellular permeability of the ester form, which is subsequently hydrolyzed intracellularly to the active carboxylic acid, YH239.

Data Presentation: Quantitative Potency Comparison

The following table summarizes the available quantitative data comparing the potency of this compound and YH239 in different cancer cell lines.

CompoundCell LineAssay TypePotency Metric (IC50/EC50)ResultReference
This compound MCF7 (Breast Cancer)MTT AssayIC508.45 µM[1]
YH239 MCF7 (Breast Cancer)MTT AssayIC5037.78 µM[1]
(+)-YH239-EE MOLM-13 (AML)Metabolic Activity AssayEC507.5 µM[2]
(-)-YH239-EE MOLM-13 (AML)Metabolic Activity AssayEC5025.2 µM[2]
YH239 MOLM-13 (AML)Metabolic Activity AssayEC50No effect observed[2]

Key Findings from Additional Studies:

  • In MCF7 cells, this compound induced significantly more apoptosis and necrosis (40%) compared to YH239 (4.92%)[1].

  • The (+) enantiomer of this compound was found to be more potent in inducing apoptosis and necrosis in MCF7 cells compared to the (-) enantiomer[1].

  • This compound demonstrated a superior ability to induce apoptosis in various Acute Myeloid Leukemia (AML) cell lines (OCI-AML-3, MOLM-13, and NB4) when compared to YH239[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and YH239 for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds (this compound and YH239) for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: Cells are resuspended in the binding buffer and stained with FITC-conjugated Annexin V and PI.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Mandatory Visualizations

Signaling Pathway of YH239 and this compound

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of YH239 and this compound.

p53_MDM2_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Upregulates Transcription p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates MDM2->p53 Binds & Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis MDM2_c MDM2 p53_c p53 MDM2_c->p53_c Ubiquitination Proteasome Proteasome p53_c->Proteasome Degradation YH239EE This compound (Prodrug) YH239_active YH239 (Active Drug) YH239EE->YH239_active Intracellular Esterase Cleavage YH239_active->MDM2 Inhibits experimental_workflow cluster_assays 4. Potency Assays start Start cell_culture 1. Cancer Cell Line Culture (e.g., MCF7, MOLM-13) start->cell_culture treatment 2. Treatment with This compound & YH239 (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis/Necrosis) incubation->annexin_assay data_analysis 5. Data Acquisition & Analysis (IC50/EC50, % Apoptosis) mtt_assay->data_analysis annexin_assay->data_analysis comparison 6. Potency Comparison data_analysis->comparison end End comparison->end

References

A Comparative Analysis of YH239-EE Enantiomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the (+) and (-) enantiomers of YH239-EE, a promising anti-cancer compound. This analysis is supported by experimental data to inform preclinical research and development decisions.

This compound, an ethyl ester derivative of the MDM2 inhibitor YH239, has demonstrated significant cytotoxic effects against cancer cell lines. As a chiral molecule, this compound exists as two enantiomers, (+) and (-), which exhibit distinct biological activities. Understanding the differential effects of these enantiomers is crucial for the development of more potent and specific cancer therapies.

Performance Comparison of this compound Enantiomers

A key study has highlighted the stereochemistry-dependent efficacy of this compound in inducing cell death in the MCF7 human breast cancer cell line. The (+) enantiomer was found to be significantly more potent than the (-) enantiomer in promoting apoptosis and necrosis.[1][2][3][4] This suggests that the (+) enantiomer may be the more promising candidate for further therapeutic development.[1][2][3][4]

The parent compound, YH239, showed considerably less cytotoxic effect compared to its ethyl ester form, this compound, indicating that the ethyl ester modification plays a crucial role in enhancing the compound's cell-killing ability.[1][2][3][4] The IC50 value for this compound was found to be 8.45 µM, which is substantially lower than that of YH239 (37.78 µM) in MCF7 cells.[3]

Quantitative Data Summary
CompoundTotal Apoptosis and Necrosis (%) in MCF7 cellsIC50 (µM) in MCF7 cells
(+) this compound 84.48[1][2][3][4]Not specified for individual enantiomer
(-) this compound 48.71[1][2][3][4]Not specified for individual enantiomer
This compound (racemic) 40[2][4]8.45[3]
YH239 9.86[1]37.78[3]

Mechanism of Action: Targeting the p53-MDM2 Pathway

This compound and its enantiomers exert their anti-cancer effects by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[3][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. By binding to MDM2, this compound prevents the degradation of p53, thereby restoring its tumor-suppressive functions, which include cell cycle arrest and apoptosis.[1][6][7]

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition Therapeutic Intervention Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates YH239EE (+) this compound MDM2 MDM2 YH239EE->MDM2 inhibits p53->MDM2 induces expression p21 p21 p53->p21 activates BAX BAX p53->BAX activates Degradation p53 Degradation p53->Degradation MDM2->p53 inhibits & targets for degradation MDM2->Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Figure 1. The p53-MDM2 signaling pathway and the inhibitory action of (+) this compound.

Comparison with Alternative MDM2 Inhibitors

Several small-molecule MDM2 inhibitors have been developed and are in various stages of clinical investigation. While direct comparative experimental data for this compound against these compounds is not available, a general comparison can be made based on their development status and reported activities.

MDM2 InhibitorDevelopment StageKey Features
Nutlin-3a Preclinical/Phase IFirst potent and selective small-molecule MDM2 inhibitor.[8]
Idasanutlin (RG7388) Phase IIISecond-generation Nutlin analog with improved potency and oral bioavailability.[9]
AMG-232 Phase I/IIPotent and orally bioavailable MDM2 inhibitor.[10]
BI-907828 (Brigimadlin) Phase IHigh bioavailability and long plasma half-life, allowing for intermittent dosing.
This compound PreclinicalIndole-based structure; ethyl ester prodrug enhances activity; (+) enantiomer shows high potency in vitro.[1][3]

Experimental Protocols

Synthesis and Chiral Separation of this compound Enantiomers

A detailed synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar indole-based MDM2 inhibitors, a plausible synthetic route would involve the construction of the core indole scaffold followed by functional group modifications.

The separation of the racemic this compound into its individual (+) and (-) enantiomers was achieved using preparative supercritical fluid chromatography (SFC).[3] Chiral SFC is a powerful technique for the separation of enantiomers, offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_assay Cytotoxicity Assay racemic_synthesis Racemic Synthesis of this compound chiral_sfc Chiral SFC Separation racemic_synthesis->chiral_sfc enantiomers (+) and (-) Enantiomers chiral_sfc->enantiomers mcf7_culture MCF7 Cell Culture treatment Treatment with Enantiomers mcf7_culture->treatment annexin_pi_staining Annexin V/PI Staining treatment->annexin_pi_staining flow_cytometry Flow Cytometry Analysis annexin_pi_staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Figure 2. General experimental workflow for the synthesis, separation, and evaluation of this compound enantiomers.
MCF7 Cell Culture

MCF7 cells, a human breast adenocarcinoma cell line, were cultured in appropriate media, such as Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.[2][11][12] The cells were maintained in a humidified incubator at 37°C with 5% CO2.[2][12]

Annexin V/PI Apoptosis Assay

The cytotoxic effects of the this compound enantiomers were quantified using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.[7][13][14]

  • Cell Treatment: MCF7 cells were treated with the (+) and (-) enantiomers of this compound for a specified period.

  • Staining: After treatment, the cells were harvested and washed. They were then resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI.[10][14]

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V positive cells are indicative of early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[7][13]

  • Data Analysis: The percentages of live, apoptotic, and necrotic cells were quantified to determine the cytotoxic effect of each enantiomer.[13]

Conclusion

The available data strongly suggest that the (+) enantiomer of this compound is the more biologically active form, exhibiting significantly higher cytotoxicity against MCF7 breast cancer cells compared to the (-) enantiomer. This enantioselectivity highlights the importance of stereochemistry in the design and development of potent MDM2 inhibitors. Further preclinical studies, including in vivo efficacy and pharmacokinetic profiling of the individual enantiomers, are warranted to fully elucidate the therapeutic potential of (+) this compound.

References

YH239-EE vs. Other MDM2 Inhibitors in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer development by controlling cell cycle arrest and apoptosis. In a significant portion of Acute Myeloid Leukemia (AML) cases with wild-type TP53, the function of p53 is often impaired due to its interaction with the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 acts as a negative regulator of p53, targeting it for degradation. The inhibition of the MDM2-p53 interaction has therefore emerged as a promising therapeutic strategy to reactivate p53 and induce cancer cell death. This guide provides a comparative overview of YH239-EE, a novel MDM2 inhibitor, and other notable MDM2 inhibitors in the context of AML, supported by available preclinical data.

Mechanism of Action: Restoring p53 Function

MDM2 inhibitors are small molecules designed to fit into the p53-binding pocket of the MDM2 protein. This competitive binding disrupts the MDM2-p53 interaction, leading to the stabilization and accumulation of p53 in the nucleus. The reactivated p53 can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A), PUMA, and BAX, which in turn induce cell cycle arrest and apoptosis in cancer cells.[1][2][3]

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 upregulates p21 p21 p53->p21 activates PUMA_BAX PUMA, BAX p53->PUMA_BAX activates Proteasome Proteasome MDM2->p53 binds & inhibits MDM2->Proteasome p53 degradation YH239_EE This compound / Other MDM2i YH239_EE->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA_BAX->Apoptosis

Figure 1: MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.

Comparative Efficacy of MDM2 Inhibitors in AML

The following tables summarize the available preclinical data on the efficacy of this compound and other MDM2 inhibitors in AML and other cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

MDM2 Inhibitor AML Cell Line p53 Status IC50 Reference
This compound OCI-AML3Wild-typePotent inhibition (comparable to Nutlin-3)[4]
MOLM-13Wild-typeEC50 = 7.5 µM ((+)-enantiomer)[4]
Nutlin-3 OCI-AML3Wild-type~2.5 µM[5]
MOLM-13Wild-type6 µM (used for treatment)[6]
Idasanutlin (RG7388) SJSA-1 (Osteosarcoma)Wild-type0.01 µM[7]
HCT116 (Colon Cancer)Wild-type0.01 µM[7]
AMG 232 SJSA-1 (Osteosarcoma)Wild-type9.1 nM[8]
Milademetan (DS-3032b) SK-N-SH (Neuroblastoma)Wild-type21.9 nM[9]
SH-SY5Y (Neuroblastoma)Wild-type17.7 nM[9]
IMR-32 (Neuroblastoma)Wild-type52.63 nM[9]
LAN-5 (Neuroblastoma)Wild-type44.1 nM[9]
MCF7 (Breast Cancer)Wild-type11.07 µM[10]

Table 1: Comparative in vitro efficacy (IC50/EC50) of selected MDM2 inhibitors.

Preclinical studies have highlighted the potential of this compound as a potent inducer of apoptosis in AML cells. One study demonstrated that this compound, the ethyl ester prodrug of YH239, is significantly more effective at inducing apoptosis compared to its parent compound and the well-characterized MDM2 inhibitor, Nutlin-3.[4] Specifically, in the OCI-AML-3 cell line, this compound treatment resulted in an 11.8-fold induction of apoptosis compared to a 1.3-fold induction by YH239.[4] Similarly, in the MOLM-13 cell line, this compound induced a 5.6-fold increase in apoptosis.[4]

Cell Line Treatment (20 µM, 72h) Fold Induction of Apoptosis (vs. control) Reference
OCI-AML-3 YH2391.3[4]
This compound11.8[4]
MOLM-13 YH2391.1[4]
This compound5.6[4]
NB4 (p53 mutant) This compound13.1[4]
HL60 (p53 null) This compoundNo apoptosis[4]

Table 2: Induction of apoptosis by YH239 and this compound in AML cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for key assays used to evaluate the efficacy of MDM2 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start plate_cells Plate AML cells in 96-well plates start->plate_cells add_inhibitor Add varying concentrations of MDM2 inhibitors plate_cells->add_inhibitor incubate_72h Incubate for 72 hours add_inhibitor->incubate_72h add_mtt Add MTT reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a typical MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Seed AML cells (e.g., OCI-AML3, MOLM-13) in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of appropriate culture medium.

  • Compound Addition: Add 100 µL of medium containing the MDM2 inhibitor at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat AML cells with the desired concentrations of MDM2 inhibitors for 72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat AML cells with MDM2 inhibitors for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[13][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. Software such as ModFit LT can be used to analyze the cell cycle distribution.[13][15][16]

Clinical Landscape of MDM2 Inhibitors in AML

Several MDM2 inhibitors have progressed to clinical trials for the treatment of AML, often in combination with other anti-leukemic agents.

  • Idasanutlin (RG7388): This second-generation nutlin has been evaluated in Phase 1/1b and Phase 3 trials in combination with cytarabine in relapsed/refractory AML.[17][18] However, the Phase 3 MIRROS trial did not meet its primary endpoint of improving overall survival.[19]

  • AMG 232: A Phase 1b study of AMG 232 in relapsed/refractory AML showed promising clinical activity, with some patients achieving complete remission or a morphologic leukemia-free state.[20]

  • Milademetan (DS-3032b): This oral MDM2 inhibitor has been investigated in a Phase 1 trial in combination with low-dose cytarabine with or without venetoclax in AML. The combination showed modest responses with notable gastrointestinal toxicity.[21]

Conclusion

This compound has demonstrated promising preclinical activity in AML cell lines, showing potent induction of apoptosis, particularly in p53 wild-type cells. Its efficacy appears to be superior to its parent compound and comparable or potentially superior to the first-generation MDM2 inhibitor Nutlin-3. However, a direct, comprehensive comparison with newer generation inhibitors like idasanutlin, AMG 232, and milademetan in standardized preclinical models is necessary to fully establish its relative potency and therapeutic potential. The clinical development of MDM2 inhibitors in AML has faced challenges, highlighting the need for optimized combination strategies and patient selection based on biomarkers to improve therapeutic outcomes. Further investigation into the efficacy and safety of this compound in more advanced preclinical models and eventually in clinical trials is warranted to determine its place in the evolving landscape of AML therapies.

References

Cross-Validation of YH239-EE Activity: A Comparative Analysis with Clinically Advanced p53-MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical activity of YH239-EE, a potent p53-MDM2 antagonist, alongside other inhibitors in the same class that have advanced to clinical trials. While direct cross-laboratory validation data for this compound is limited in publicly available literature, this guide aims to offer a comprehensive overview by juxtaposing its reported efficacy with that of clinically evaluated alternatives, namely nutlin-3, idasanutlin (SAR405838), and AMG 232.

This compound is an ethyl ester derivative of YH239, designed to block the interaction between p53 and its negative regulator, MDM2. This inhibition leads to the stabilization and activation of p53, a tumor suppressor protein, thereby inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

Comparative Efficacy of p53-MDM2 Inhibitors

The following table summarizes the reported in vitro activity of this compound and its comparators in various cancer cell lines. It is important to note that the data for this compound originates from a single research group, highlighting the need for independent validation.

CompoundCell LineAssay TypeReported IC50 / EC50 / EffectReference
This compound MCF7 (Breast Cancer)MTT AssayIC50: 8.45 µM[1]
MCF7 (Breast Cancer)Annexin V Assay40% apoptosis and necrosis[1]
OCI-AML-3 (Leukemia)Not SpecifiedPotent growth inhibition[2]
Nutlin-3 SJSA-1 (Osteosarcoma)Apoptosis Assay (Annexin V)~60% apoptosis at 10 µM after 40h[3]
MHM (Melanoma)Apoptosis Assay (Annexin V)~60% apoptosis at 10 µM after 40h[3]
UKF-NB-3rDOX20 (Neuroblastoma)Not SpecifiedInhibition of tumor growth in xenografts[4]
HCT-116 (Colon Cancer)Not SpecifiedComplete tumor growth inhibition in xenografts[5]
Idasanutlin (SAR405838) SJSA-1 (Osteosarcoma)Not SpecifiedComplete and durable tumor regression in xenografts[5][6]
RS4;11 (Leukemia)Not SpecifiedComplete tumor growth inhibition in xenografts[5]
LNCaP (Prostate Cancer)Not SpecifiedComplete tumor growth inhibition in xenografts[5]
AMG 232 SJSA-1 (Osteosarcoma)EdU Incorporation AssayIC50: 9.1 nM[7]
Advanced Solid Tumors/Multiple MyelomaPhase 1 Clinical TrialStable disease observed[8][9]
Relapsed/Refractory AMLPhase 1b Clinical TrialPromising clinical activity[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of p53-MDM2 inhibitors.

p53_MDM2_Pathway p53-MDM2 Signaling Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates Apoptosis Apoptosis p53->Apoptosis activates DNA_Repair DNA Repair p53->DNA_Repair activates MDM2->p53 promotes degradation YH239_EE This compound / Alternatives YH239_EE->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Efficacy Testing cluster_setup Experiment Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF7, SJSA-1) Compound_Treatment Treat with this compound or Alternatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Viability/Proliferation) Compound_Treatment->MTT_Assay Annexin_V_Assay Annexin V Assay (Apoptosis) Compound_Treatment->Annexin_V_Assay Western_Blot Western Blot (p53, MDM2, p21 levels) Compound_Treatment->Western_Blot Data_Quantification Data Quantification (IC50, % Apoptosis) MTT_Assay->Data_Quantification Annexin_V_Assay->Data_Quantification Western_Blot->Data_Quantification Comparison Compare Efficacy Data_Quantification->Comparison

Caption: A generalized experimental workflow for comparing the efficacy of p53-MDM2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or alternative compounds for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[11][12][13][14] A reference wavelength of 630 nm can be used to subtract background absorbance.[11][13]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or other viability dye

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Culture and treat cells with the compounds as described for the MTT assay.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1x10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot for p53 and MDM2

This technique is used to detect and quantify the levels of specific proteins, in this case, p53 and its downstream targets or regulators, to confirm the mechanism of action of the inhibitors.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the compounds for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16][17][18][19] The intensity of the bands can be quantified using densitometry software.

Conclusion

This compound demonstrates promising preclinical activity as a p53-MDM2 inhibitor. However, the lack of extensive, independent, cross-laboratory validation warrants further investigation to firmly establish its efficacy and potential as a therapeutic agent. Comparison with clinically advanced alternatives like nutlin-3, idasanutlin, and AMG 232 provides a valuable benchmark for its performance. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, which are crucial for the continued development and validation of novel cancer therapeutics.

References

YH239-EE: A Comparative Analysis of Efficacy in p53 Wild-Type versus Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that the novel MDM2 inhibitor, YH239-EE, demonstrates potent anti-cancer activity, with its efficacy significantly influenced by the p53 status of cancer cells. This guide provides a detailed comparison of this compound's effectiveness in p53 wild-type versus p53 mutant cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is the ethyl ester prodrug of YH239, a potent antagonist of the p53-MDM2 interaction.[1] Its primary mechanism of action involves binding to MDM2, a key negative regulator of the p53 tumor suppressor. This binding event prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein and the activation of its downstream signaling pathways, which ultimately results in cell cycle arrest and apoptosis in cancer cells with functional p53.[1][2] The ethyl ester modification in this compound is believed to enhance its cell permeability, contributing to its superior potency compared to the parent compound, YH239.[3][4]

Comparative Efficacy: p53 Wild-Type vs. Mutant Cells

Experimental data from studies on various cancer cell lines, particularly in acute myeloid leukemia (AML), highlight a clear distinction in the efficacy of this compound based on the p53 mutational status.

Cell Viability and Cytotoxicity

This compound exhibits significant cytotoxic effects in cancer cells harboring wild-type p53. In the p53 wild-type breast cancer cell line MCF7, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 8.45 µM.[3][4] Similarly, the more active (+)-enantiomer of this compound showed a half-maximal effective concentration (EC50) of 7.5 µM in the p53 wild-type AML cell line MOLM-13.[1]

Table 1: Cytotoxicity of this compound in p53 Wild-Type Cancer Cell Lines

Cell LineCancer Typep53 StatusCompoundMetricValue (µM)Reference
MCF7Breast CancerWild-TypeThis compoundIC508.45[3][4]
MOLM-13Acute Myeloid LeukemiaWild-Type(+)-YH239-EEEC507.5[1]
Induction of Apoptosis

A key study investigating the effect of this compound on a panel of AML cell lines with varying p53 status provides compelling evidence of its p53-dependent pro-apoptotic activity.

Table 2: Induction of Apoptosis by this compound in AML Cell Lines with Different p53 Status

Cell Linep53 StatusTreatmentFold Induction of Apoptosis (Compared to Control)Reference
OCI-AML-3Wild-Type20 µM this compound (72h)11.8-fold[1]
MOLM-13Wild-Type20 µM this compound (72h)5.6-fold[1]
NB4Mutant20 µM this compound (72h)13.1-fold[1]
HL60Null20 µM this compound (72h)No significant apoptosis[1]

These results indicate that this compound is a potent inducer of apoptosis in both p53 wild-type and, interestingly, in the p53 mutant NB4 cell line. The lack of apoptotic induction in the p53-null HL60 cells strongly suggests that the primary mechanism of action of this compound is p53-dependent. The significant apoptosis observed in the NB4 (p53 mutant) cell line suggests that the specific p53 mutation in these cells may not completely abrogate its pro-apoptotic function when stabilized by an MDM2 inhibitor, or that this compound may have additional, p53-independent mechanisms of action in certain contexts. However, the core efficacy of this compound is clearly linked to the presence of the p53 protein.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

YH239_EE_Pathway cluster_cell Cancer Cell YH239_EE This compound MDM2 MDM2 YH239_EE->MDM2 inhibits p53 p53 MDM2->p53 degrades p21 p21 p53->p21 activates BAX_PUMA BAX, PUMA p53->BAX_PUMA activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

Caption: Mechanism of action of this compound in p53 wild-type cells.

Experimental_Workflow cluster_workflow Experimental Workflow start Cancer Cell Culture (p53 WT vs Mutant) treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (p53, MDM2, p21, etc.) treatment->western data Data Analysis (IC50, % Apoptosis) viability->data apoptosis->data western->data

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the cytotoxic effects of this compound.[3]

  • Cell Seeding: Seed cancer cells (e.g., MCF7, OCI-AML-3, MOLM-13, NB4, HL60) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on a study that quantified apoptosis in AML cell lines treated with this compound.[1]

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. Treat the cells with the desired concentrations of this compound (e.g., 20 µM) or vehicle control for the specified duration (e.g., 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Western Blot Analysis of the p53-MDM2 Pathway

This protocol is a synthesized procedure based on standard Western blotting techniques for analyzing the p53 pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

References

YH239-EE: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YH239-EE, a potent p53-MDM2 antagonist, with other molecules targeting the same pathway. The information presented herein is based on publicly available experimental data to aid in the objective assessment of its performance and potential applications in cancer research and drug development.

This compound is a prodrug that is intracellularly converted to its active form, YH239. This compound is designed to inhibit the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[1][2][3] By blocking this interaction, YH239 aims to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Comparative Analysis of MDM2 Inhibitors

To provide a clear perspective on the potency of this compound and its active form YH239, this section compares its activity with other well-characterized MDM2 inhibitors. While direct binding affinity data for YH239 to MDM2 is not explicitly stated in the reviewed literature, its potent cellular activity has been demonstrated to be in a similar range to Nutlin-3.[1] For a comprehensive comparison, the binding affinities of several other key MDM2 inhibitors are presented below.

CompoundTargetBinding Affinity (Kᵢ/Kₐ)Assay Method
YH239 (active form of this compound) MDM2Not explicitly reportedFluorescence Polarization
Nutlin-3a MDM2Kᵢ = 90 nMFluorescence Polarization
AMG 232 MDM2Kᵢ = 0.6 nM (in vitro)Not specified
SAR405838 (MI-773) MDM2Kᵢ = 0.88 nMCompetitive Binding Assay

Cellular Activity of this compound and its Enantiomers

This compound has demonstrated potent cytotoxic effects in various cancer cell lines. Notably, studies have highlighted the differential activity between its enantiomers. The ethyl ester formulation of this compound significantly enhances its cell-killing ability compared to its active form, YH239, likely due to increased cellular permeability.

Compound/EnantiomerCell LineEffectIC₅₀/EC₅₀
This compound MCF7 (Breast Cancer)CytotoxicityIC₅₀ ≈ 8.45 µM
YH239 MCF7 (Breast Cancer)CytotoxicityIC₅₀ ≈ 37.78 µM
(+)-YH239-EE MCF7 (Breast Cancer)Apoptosis and Necrosis84.48% induction
(-)-YH239-EE MCF7 (Breast Cancer)Apoptosis and Necrosis48.71% induction

Specificity and Off-Target Profile

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the efficacy of MDM2 inhibitors.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 p53-MDM2 Complex p53-MDM2 Complex p53->p53-MDM2 Complex Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53-MDM2 Complex This compound This compound This compound->p53-MDM2 Complex inhibits formation Proteasomal Degradation Proteasomal Degradation p53-MDM2 Complex->Proteasomal Degradation leads to Proteasomal Degradation->p53 degrades

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

experimental_workflow Start Start Compound Treatment Compound Treatment Start->Compound Treatment Binding Assay Binding Assay Compound Treatment->Binding Assay Cellular Assays Cellular Assays Compound Treatment->Cellular Assays Data Analysis Data Analysis Binding Assay->Data Analysis Binding Affinity (Ki) Cellular Assays->Data Analysis Cytotoxicity (IC50) Apoptosis (%) End End Data Analysis->End

Caption: A generalized experimental workflow for evaluating MDM2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

p53-MDM2 Fluorescence Polarization (FP) Binding Assay

This assay is used to measure the binding affinity of inhibitors to the p53-MDM2 complex.

Principle: The assay measures the change in polarization of fluorescently labeled p53 peptide upon binding to the MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger MDM2 protein, the tumbling is slower, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the fluorescent peptide from MDM2, causing a decrease in polarization.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds (e.g., YH239) and control inhibitors (e.g., Nutlin-3)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare serial dilutions of the test compounds and control inhibitors in assay buffer.

  • In a 384-well plate, add the fluorescently labeled p53 peptide to all wells at a final concentration of ~5-10 nM.

  • Add the recombinant MDM2 protein to all wells (except for the 'no protein' control) at a concentration that yields a significant polarization window (typically in the low nanomolar range).

  • Add the serially diluted test compounds or controls to the respective wells. Include a 'vehicle' control (e.g., DMSO).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF7, OCI-AML-3)

  • Cell culture medium and supplements

  • Test compounds (this compound, YH239) and vehicle control (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following compound treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines (e.g., MCF7)

  • Test compounds (e.g., (+)-YH239-EE, (-)-YH239-EE)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compounds for the desired time period.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • The cell population can be differentiated as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of YH239-EE

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for YH239-EE. As a potent laboratory research chemical, adherence to strict disposal protocols is vital for personnel safety and environmental protection.

This compound is an ethyl ester prodrug form of YH239, a powerful inhibitor of the p53-MDM2 protein-protein interaction.[1] By disrupting this interaction, this compound can induce apoptosis, making it a compound of interest in cancer research. Given its biological activity, it should be handled as a potentially hazardous and cytotoxic substance.

Immediate Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, researchers should handle this compound with the utmost care, assuming it has hazardous properties. One supplier notes that it may be harmful if swallowed, on skin contact, or inhaled. Standard laboratory best practices for handling potent compounds should be strictly followed.

Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Lab Coat: A dedicated lab coat should be worn.

  • Eye Protection: Safety glasses or goggles are essential.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of hazardous and cytotoxic laboratory waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.

Step 1: Segregation of Waste

Proper segregation at the point of generation is the most critical step. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. These items should be placed in a designated, leak-proof hazardous waste container lined with a durable plastic bag. This container must be clearly labeled as "Hazardous Cytotoxic Waste."

  • Liquid Waste: Unused or waste solutions of this compound (e.g., in DMSO) must be collected in a dedicated, sealed, and chemical-resistant waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office. The container must be clearly labeled with the full chemical name ("this compound") and the solvent used.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[2] These containers are often color-coded (e.g., purple or red) to distinguish them from other waste streams.[3][4]

Step 2: Labeling and Storage

All waste containers must be properly labeled and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • Labeling: Use your institution's official hazardous waste tags. The label must include:

    • The full chemical name: "this compound (CAS: 1364488-67-4)"

    • An indication of the hazard (e.g., "Cytotoxic," "Toxic")

    • The primary solvent for liquid waste

    • The date the first waste was added

    • The laboratory and principal investigator's contact information

  • Storage: Store waste containers in a secondary containment bin to prevent spills. The storage area should be away from general lab traffic and clearly marked. Keep all waste containers securely closed except when adding waste.[5][7]

Step 3: Arranging for Disposal

Never dispose of this compound down the drain or in the regular trash.[7][8]

  • Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for your properly segregated and labeled waste containers.

  • Follow their specific procedures for pickup requests and documentation.

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. If your institutional policy allows for the disposal of triple-rinsed containers in regular trash, this must be done with extreme caution. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[7]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValue
CAS Number 1364488-67-4
Molecular Formula C₂₅H₂₇Cl₂N₃O₄
Molecular Weight 504.41 g/mol
Purity ≥98%
Solubility ≥50.4 mg/mL in DMSO
Storage (Powder) -20°C for up to 2 years
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Protocol for Assessing Apoptosis Induction

This protocol is adapted from a study investigating the cytotoxic effects of this compound on the MCF7 cell line.

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

  • Cell Seeding: Seed MCF7 cells in 6-well plates at an appropriate density and allow them to adhere.

  • Compound Treatment: Treat the cells with this compound at a concentration of approximately 20 µM. Include a vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Cell Harvesting: After incubation, collect the cells, including any floating cells from the supernatant.

  • Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway of this compound Action

The diagram below illustrates the p53-MDM2 signaling pathway and the mechanism of action for this compound. Under normal conditions, MDM2 binds to the p53 tumor suppressor protein, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low. This compound acts by inhibiting the interaction between p53 and MDM2. This inhibition prevents p53 degradation, leading to the accumulation of p53 in the cell. Elevated p53 then acts as a transcription factor, activating genes that lead to cell cycle arrest and apoptosis.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_normal Normal Cell Function cluster_intervention Intervention with this compound Stress Stress Signals p53_active p53 (active) Stress->p53_active Stabilizes and Activates MDM2 MDM2 p53_active->MDM2 Activates transcription Proteasome Proteasome p53_active->Proteasome Targeted for Degradation MDM2->p53_active Binds and Inhibits Ub Ubiquitin MDM2->Ub p53_accumulated p53 Accumulation Ub->p53_active Ubiquitination p53_degraded p53 Degradation Proteasome->p53_degraded YH239EE This compound YH239EE->MDM2 Inhibits Binding to p53 CellCycleArrest Cell Cycle Arrest p53_accumulated->CellCycleArrest Activates Target Genes Apoptosis Apoptosis p53_accumulated->Apoptosis Activates Target Genes experimental_workflow start Start: MCF7 Cells seed Seed Cells in 6-well plates start->seed treat Treat with 20 µM this compound seed->treat incubate Incubate for 72 hours treat->incubate harvest Harvest Cells incubate->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze via Flow Cytometry stain->analyze end End: Quantify Apoptosis analyze->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YH239-EE
Reactant of Route 2
Reactant of Route 2
YH239-EE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.